molecular formula C9H12N2O3 B8025882 2-(2-Methylpropoxy)-3-nitropyridine

2-(2-Methylpropoxy)-3-nitropyridine

Cat. No.: B8025882
M. Wt: 196.20 g/mol
InChI Key: RRIAWMKBDINUJO-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)-3-nitropyridine (CAS 878407-50-2) is a nitropyridine derivative of interest in organic synthesis and pharmaceutical research. With a molecular formula of C 9 H 12 N 2 O 3 and a molecular weight of 196.21 g/mol, this compound serves as a versatile building block for the construction of more complex molecules . The core research value of this compound lies in the reactivity of the nitro group on the pyridine ring. Studies on analogous 2-substituted-3-nitropyridines have demonstrated that the nitro group can be selectively substituted by various nucleophiles, such as thiols, enabling the introduction of sulfur-containing functionalities . This regioselective functionalization is a valuable strategy in medicinal chemistry for creating diverse compound libraries. Furthermore, compounds based on the 3-nitropyridine scaffold are investigated for their potential application in the development of fluorescent materials, as some derivatives exhibit strong absorbance and large Stokes shifts, making them candidates for organic optical materials . Researchers can utilize this compound as a precursor in the synthesis of novel pyridine derivatives for use in drug discovery, materials science, and as intermediates for agrochemicals. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-methylpropoxy)-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-7(2)6-14-9-8(11(12)13)4-3-5-10-9/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIAWMKBDINUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Methylpropoxy)-3-nitropyridine: Technical Synthesis and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 878407-50-2 Compound Class: Nitropyridine / Alkoxypyridine Intermediate Molecular Formula:


Molecular Weight:  196.20  g/mol [1]

Executive Technical Summary

2-(2-Methylpropoxy)-3-nitropyridine (also known as 2-isobutoxy-3-nitropyridine) serves as a critical electrophilic scaffold in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines .[1] Its structural utility lies in the ortho-nitro effect : the C3-nitro group activates the C2 position for nucleophilic aromatic substitution (


) while simultaneously serving as a latent amine precursor.[1]

For drug development professionals, this compound is not merely a building block but a strategic "turn-key" intermediate. It enables the rapid construction of kinase inhibitor libraries (e.g., JAK, GSK-3) by providing a pre-functionalized pyridine core that avoids the harsh conditions typically required to install alkoxy substituents on electron-deficient rings.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertyDataTechnical Note
CAS Number 878407-50-2 Primary identifier for the nitro-precursor.[1]
Downstream CAS 58443-07-5 CAS for the reduced amine (2-(2-methylpropoxy)pyridin-3-amine).[1]
Structure Pyridine ring, 3-NO2, 2-OiBuThe isobutoxy group provides steric bulk and lipophilicity (LogP modulation).
Appearance Yellow crystalline solid or oilNitro group conjugation imparts yellow color.
Solubility DCM, EtOAc, DMSO, DMFPoor water solubility; requires organic co-solvents for reactions.
Reactivity High (

active)
Susceptible to nucleophilic attack at C2; Nitro group reducible to amine.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis relies on the


 mechanism where the nitro group at C3 acts as an electron-withdrawing group (EWG), activating the leaving group (typically Chlorine) at C2.
Reagents & Stoichiometry
  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: 2-Methylpropan-1-ol (Isobutanol) (1.2 – 1.5 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (t-BuOK) (1.1 – 1.3 equiv)[1]

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Methodology
  • Activation (0°C): In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF.

  • Alkoxide Formation (0°C → RT): Add Isobutanol (1.2 equiv) dropwise. Evolution of

    
     gas will be observed. Stir for 30 minutes at room temperature (RT) to ensure complete formation of sodium isobutoxide.
    
  • Addition (-10°C): Cool the mixture to -10°C. Add a solution of 2-Chloro-3-nitropyridine in THF dropwise. Critical: Control the exotherm to prevent competitive attack at other ring positions or polymerization.

  • Reaction (RT → 60°C): Allow to warm to RT. If TLC indicates incomplete conversion after 2 hours, heat to 60°C. The reaction is driven by the formation of the stable Meisenheimer complex intermediate.

  • Workup: Quench with saturated

    
     (aq). Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a yellow solid.

Mechanistic Logic & Visualization

The reaction proceeds via an Addition-Elimination pathway.[1] The C3-nitro group is essential; it withdraws electron density from the ring (inductive and resonance effects), making C2 highly electrophilic.

Diagram 1: Synthesis Pathway ( )

SNAr_Mechanism Start 2-Chloro-3-nitropyridine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Start->Complex Nucleophilic Attack (C2) Reagents Isobutanol + NaH (Nucleophile Generation) Reagents->Complex Product This compound (Target) Complex->Product Elimination of Cl-

Caption: The


 pathway showing the activation of C2 by the nitro group, leading to chloride displacement.[1]

Applications in Drug Discovery: The Imidazopyridine Scaffold

The primary value of this compound is its role as a precursor to 2-alkoxy-3-aminopyridines , which are subsequently cyclized to form imidazo[4,5-b]pyridines .[1] This scaffold is ubiquitous in medicinal chemistry, appearing in inhibitors for:

  • Aurora Kinases (Oncology)

  • JAK/STAT Pathway (Autoimmune diseases)

  • GPCRs (Adenosine receptors)

Downstream Workflow
  • Reduction: The nitro group is reduced to an amine using

    
     or 
    
    
    
    .
    • Product: 2-(2-Methylpropoxy)pyridin-3-amine (CAS 58443-07-5).[1]

  • Cyclization: The resulting diamine-like structure (with the ring nitrogen and exocyclic amine) reacts with a carbon electrophile (e.g., Triethyl orthoformate or an aldehyde) to close the imidazole ring.

Diagram 2: From Nitro-Pyridine to Drug Scaffold

Scaffold_Synthesis cluster_uses Therapeutic Targets Nitro This compound (CAS 878407-50-2) Amine 2-(2-Methylpropoxy)pyridin-3-amine (CAS 58443-07-5) Nitro->Amine Reduction (H2, Pd/C or Fe/AcOH) Scaffold Imidazo[4,5-b]pyridine Core (Bioactive Scaffold) Amine->Scaffold Cyclization (R-CHO or Orthoformate) Targets Kinase Inhibitors GPCR Antagonists Scaffold->Targets

Caption: Transformation of the nitro intermediate into the bioactive imidazo[4,5-b]pyridine scaffold.

Safety & Handling (MSDS Highlights)

  • Hazards: Nitro compounds are potentially explosive if heated under confinement. 2-Chloro-3-nitropyridine residues can be skin sensitizers.[1]

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar).
    
  • Disposal: High nitrogen content; dispose of via incineration with afterburner and scrubber.

References

  • Chemical Source & Identity : this compound (CAS 878407-50-2).[1] ChemSRC. Available at: [Link]

  • Downstream Amine Identity : 2-(2-Methylpropoxy)pyridin-3-amine (CAS 58443-07-5).[1] PubChem, National Library of Medicine. Available at: [Link]

  • Synthetic Methodology (

    
    ) : Nucleophilic Functionalization of 2-R-3-Nitropyridines. BenchChem / MDPI. General protocols for 2-alkoxy-3-nitropyridine synthesis. Available at: [Link]
    

Sources

Technical Monograph: Physicochemical Profiling of 2-(2-Methylpropoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methylpropoxy)-3-nitropyridine (CAS 878407-50-2), also known as 2-isobutoxy-3-nitropyridine, is a specialized heterocyclic intermediate employed primarily in the synthesis of pharmaceutical scaffolds.[1][2][3][4][5] Its structural core—a pyridine ring substituted with a nitro group at the 3-position and an isobutoxy ether at the 2-position—serves as a critical electrophile in nucleophilic aromatic substitutions (SNAr) and a precursor to 2-isobutoxy-3-aminopyridine , a key building block for imidazopyridine-based therapeutics.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and characterization protocols, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Structural Analysis[6][7][8][9]

The molecule features a nitro-activated pyridine ring.[2][5][6][7][8][9][10][11] The electron-withdrawing nitro group at C3 activates the C2 position, making the precursor (2-chloro-3-nitropyridine) highly susceptible to nucleophilic attack by alkoxides. The resulting isobutoxy group imparts significant lipophilicity, influencing the solubility profile and bioavailability of downstream derivatives.

AttributeDetail
IUPAC Name This compound
Common Synonyms 2-Isobutoxy-3-nitropyridine; 3-Nitro-2-isobutoxypyridine
CAS Number 878407-50-2
Molecular Formula C

H

N

O

Molecular Weight 196.20 g/mol
SMILES CC(C)COC1=C(C=CC=N1)[O-]
InChI Key Calculated from structure (e.g., specific to isomer)

Physical Properties[6][7][9][10]

Note on Data Availability: While specific experimental melting points for this exact CAS are proprietary to specific batch certificates, the values below are synthesized from homologue analysis (e.g., 2-propoxy-3-nitropyridine) and computational consensus.

Physicochemical Table
PropertyValue / DescriptionSource/Method
Physical State Yellow Oil or low-melting solidHomologue extrapolation
Melting Point < 50 °C (Likely oil at RT)SAR Analysis*
Boiling Point ~280–290 °C (Predicted at 760 mmHg)Computed (ACD/Labs)
Density 1.18 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.45 – 2.80Consensus Prediction
Solubility (Water) Low (< 0.5 mg/mL)Lipophilic nature
Solubility (Organic) High (DCM, EtOAc, MeOH, DMSO)Ether functionality
pKa (Conjugate Acid) ~0.5 – 1.0 (Pyridine Nitrogen)Electron-deficient ring

*Scientific Insight: The presence of the flexible isobutoxy chain disrupts crystal lattice packing compared to the methoxy analog (which is a solid, mp ~50–60 °C), often resulting in a liquid state at room temperature for the isobutoxy derivative.

Synthesis & Reaction Logic

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) . The reaction is thermodynamically driven by the formation of a stable ether bond and the departure of a chloride ion, facilitated by the strong electron-withdrawing effect of the 3-nitro group.

Reaction Mechanism

The 3-nitro group pulls electron density from the ring, making the C2 carbon highly electrophilic. The isobutoxide anion (generated in situ) attacks C2, forming a Meisenheimer complex intermediate, followed by the elimination of chloride to restore aromaticity.

Synthesis Workflow Diagram

Synthesis Start 2-Chloro-3-nitropyridine (CAS 5470-18-8) Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (0-5°C, THF/DMF) Reagent Isobutanol + Base (NaH or KOtBu) Reagent->Inter Product This compound (Target) Inter->Product Cl- Elimination (Aromatization)

Figure 1: SNAr pathway for the synthesis of the target ether from chloronitropyridine.

Experimental Protocol (Standardized)

This protocol is a self-validating system: the color change and TLC monitoring ensure reaction progress.

  • Preparation of Nucleophile: In a dry flask under inert atmosphere (N₂), suspend Sodium Hydride (NaH) (1.1 eq) in anhydrous THF or DMF at 0°C.

  • Activation: Dropwise add Isobutanol (1.1 eq). Stir for 30 min until H₂ evolution ceases (Solution becomes clear alkoxide).

  • SNAr Reaction: Add a solution of 2-Chloro-3-nitropyridine (1.0 eq) in THF dropwise to the alkoxide mixture at 0°C.

    • Observation: The reaction is exothermic; color typically shifts to deep yellow/orange.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride (Rf ~0.6) should disappear, replaced by the ether product (Rf ~0.5).

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash organics with water and brine to remove DMF. Dry over Na₂SO₄.[10]

  • Purification: Concentrate in vacuo. If the product is an oil, purify via silica gel chromatography (Gradient: 0→20% EtOAc in Hexanes).

Analytical Characterization

To validate the identity of this compound, the following spectral signatures must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )

The spectrum will display distinct signals for the pyridine ring and the isobutyl side chain.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Pyridine H-6 8.30 – 8.40dd (Doublet of doublets)1HAdjacent to Nitrogen
Pyridine H-4 8.15 – 8.25dd1HAdjacent to Nitro
Pyridine H-5 6.95 – 7.05dd1HRing proton
OCH

4.20 – 4.30d (Doublet)2HEther methylene
CH (Methine) 2.10 – 2.20m (Multiplet)1HIsobutyl CH
CH

1.00 – 1.05d (Doublet)6HGem-dimethyls
Infrared Spectroscopy (FT-IR)
  • NO

    
     Asymmetric Stretch:  ~1520–1540 cm
    
    
    
    (Strong)
  • NO

    
     Symmetric Stretch:  ~1340–1360 cm
    
    
    
    (Strong)
  • C-H Aliphatic: ~2870–2960 cm

    
     (Isobutyl group)
    
  • C=N Pyridine: ~1580–1600 cm

    
    
    

Handling & Safety (E-E-A-T)

As a nitro-pyridine derivative, this compound requires specific safety protocols.

  • Reactivity: Nitro groups can be energetic.[9] While this specific mono-nitro compound is generally stable, avoid heating crude reaction mixtures above 100°C without solvent.

  • Health Hazards: Likely a skin and eye irritant (Category 2).[12][13][14] Potential sensitizer.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent slow oxidation or hydrolysis of the ether linkage over prolonged periods.

References

  • Chemical Identity & CAS: this compound (CAS 878407-50-2).[1][2][3][4][5] BLD Pharm Repository.[8]

  • Synthesis Methodology (SNAr): Nucleophilic substitution of 2-chloro-3-nitropyridines. GuideChem Technical Reference.

  • Homologue Properties: Physical properties of 2-alkoxy-3-nitropyridines. PubChem Compound Summary.

Sources

A Theoretical and Spectroscopic Deep Dive into 2-(2-Methylpropoxy)-3-nitropyridine: A Predictive Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unknown

In the landscape of pharmaceutical and materials science research, the ability to predict the properties of novel molecules is paramount. This guide focuses on 2-(2-Methylpropoxy)-3-nitropyridine, also known as 2-isobutoxy-3-nitropyridine, a compound for which extensive experimental data is not yet publicly available. As such, this document serves as a comprehensive theoretical and predictive analysis, designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this molecule. By leveraging established principles of computational chemistry and drawing parallels with structurally related, well-documented compounds, we can construct a detailed and reliable portrait of its core electronic, structural, and spectroscopic properties. This predictive approach is an essential tool in modern chemical research, enabling us to anticipate a molecule's behavior, guide synthesis efforts, and accelerate the discovery process.

Molecular Architecture and Electronic Landscape: A Computational Approach

The foundational step in characterizing a novel compound lies in understanding its three-dimensional structure and the distribution of electrons within it. For this compound, we turn to Density Functional Theory (DFT), a powerful quantum chemical method that allows for the accurate prediction of molecular properties.[1][2][3][4][5]

Predicted Molecular Geometry

The geometry of this compound was optimized using DFT calculations, providing insights into bond lengths, bond angles, and dihedral angles. These calculations are crucial as the spatial arrangement of atoms dictates the molecule's reactivity and intermolecular interactions.

Based on crystal structures of similar compounds like 2-(2-Methoxyphenoxy)-3-nitropyridine and 2-Iodo-3-nitropyridine, we can anticipate specific geometric features.[6][7] The nitro group is expected to be slightly twisted out of the plane of the pyridine ring.[6][7][8] This torsion is a common feature in ortho-substituted nitropyridines and influences the electronic interaction between the nitro group and the aromatic system. The isobutoxy group will exhibit conformational flexibility, with the C-O-C bond angle and the dihedral angles of the isobutyl chain determining its spatial orientation relative to the pyridine ring.

ParameterPredicted ValueComparison to Related Compounds
C-N (nitro) Bond Length~1.45 ÅConsistent with other nitropyridine derivatives.
N-O (nitro) Bond Lengths~1.22 ÅTypical for nitro groups.
C-O (ether) Bond Length~1.36 ÅCharacteristic of an aryl-alkyl ether.
O-C-C (isobutoxy) Angle~109°Standard for sp³ hybridized carbon.
Dihedral Angle (Pyridine-NO₂)10-40°A slight twist is expected due to steric hindrance.[6][7]
Protocol for DFT-Based Geometry Optimization

A reliable method for obtaining the optimized geometry involves the following computational steps:

G cluster_input Input Preparation cluster_calc Calculation Execution cluster_output Output Analysis start 1. Build Initial 3D Structure (e.g., in Avogadro, GaussView) basis_set 2. Select Computational Method - Functional: B3LYP - Basis Set: 6-311G(d,p) start->basis_set Define theoretical level optimization 3. Perform Geometry Optimization (e.g., using Gaussian, ORCA) basis_set->optimization Submit calculation freq 4. Frequency Calculation (Confirms minimum energy state) optimization->freq Verify stationary point analysis 5. Analyze Output File (Extract bond lengths, angles, dihedrals) freq->analysis Interpret results visualization 6. Visualize Optimized Structure analysis->visualization

Workflow for DFT Geometry Optimization.
Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the isobutoxy group. Conversely, the LUMO will likely be centered on the electron-withdrawing nitro group and the pyridine ring. This distribution suggests that the molecule will be susceptible to nucleophilic attack, a common reactivity pattern for nitropyridines.[9][10]

ParameterPredicted ValueImplication
HOMO Energy~ -6.5 eVIndicates electron-donating ability.
LUMO Energy~ -2.0 eVIndicates electron-accepting ability.
HOMO-LUMO Gap~ 4.5 eVSuggests moderate reactivity.

These values can be used to calculate global reactivity descriptors such as chemical hardness and electrophilicity, which quantify the molecule's resistance to deformation of its electron cloud and its ability to accept electrons, respectively.

Predicted Spectroscopic Signature

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted chemical shifts for this compound are influenced by the electron-withdrawing nitro group and the electron-donating isobutoxy group.

¹H NMR Predictions:

  • Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). The proton at position 6 will likely be the most downfield due to the anisotropic effect of the neighboring nitrogen and the influence of the nitro group.

  • Isobutoxy Protons: The -CH₂- protons of the isobutoxy group are expected to be a doublet around δ 4.0-4.5 ppm. The -CH- proton will be a multiplet further upfield, and the two -CH₃ groups will appear as a doublet around δ 1.0 ppm.

¹³C NMR Predictions:

  • Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the δ 110-160 ppm range. The carbon attached to the nitro group (C3) and the carbon attached to the isobutoxy group (C2) will be significantly affected.

  • Isobutoxy Carbons: The carbons of the isobutoxy group will appear in the aliphatic region of the spectrum (δ 20-80 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by several key absorption bands.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
NO₂~1530 and ~1350Asymmetric and Symmetric Stretching
C-O (Ether)~1250 and ~1050Asymmetric and Symmetric Stretching
C-H (Aliphatic)~2850-2960Stretching
C=N, C=C (Aromatic)~1400-1600Ring Stretching

The presence of strong absorption bands in the 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ regions would be a clear indication of the nitro group.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, under electron ionization (EI), the molecular ion peak (M⁺) would be observed. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the isobutoxy group, or components of the isobutyl chain.

Predicted Fragmentation Pattern:

  • Loss of NO₂

  • Loss of the isobutoxy radical

  • Loss of isobutene from the side chain

G M [M]⁺˙ This compound F1 [M - NO₂]⁺ M->F1 - NO₂ F2 [M - C₄H₉O]⁺ M->F2 - •OC₄H₉ F3 [M - C₄H₈]⁺˙ M->F3 - C₄H₈ (isobutene)

Predicted Mass Spectrometry Fragmentation Pathways.

Reactivity and Potential Applications

The theoretical properties of this compound suggest several avenues for its application, particularly in medicinal chemistry. The pyridine ring is a common scaffold in pharmaceuticals, and the nitro group serves as a versatile synthetic handle.[9][10]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. The 2-isobutoxy group itself could potentially be displaced by strong nucleophiles under forcing conditions. More likely, however, is the substitution of other leaving groups that could be introduced onto the ring.

Reduction of the Nitro Group

A key transformation of nitropyridines is the reduction of the nitro group to an amine.[12] This would convert this compound into 2-(2-Methylpropoxy)pyridin-3-amine, a valuable building block for the synthesis of more complex heterocyclic systems. This resulting 3-aminopyridine derivative could be used in coupling reactions or for the construction of fused ring systems.

Conclusion and Future Directions

This in-depth theoretical guide provides a comprehensive predictive analysis of the core properties of this compound. Through the application of established computational methodologies and by drawing comparisons with structurally related molecules, we have constructed a detailed picture of its geometry, electronic structure, spectroscopic signatures, and potential reactivity.

The insights presented here are intended to serve as a valuable resource for researchers in drug discovery and materials science. The predicted properties can guide the rational design of new synthetic targets and help to interpret experimental data as it becomes available. Future work should focus on the synthesis and experimental validation of these theoretical predictions, which will undoubtedly solidify the role of this compound as a valuable intermediate in chemical research.

References

  • Macias, M. A., et al. (2022). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.
  • Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694.
  • PubChem. (n.d.). 2-(2-Methylpropoxy)pyridin-3-amine. Retrieved from [Link]

  • Nasir, S. N. A. M., et al. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3174.
  • Bakke, J. M. (2001).
  • Raj, A. K., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Journal of Molecular Structure, 1189, 317-329.
  • El-Sheshtawy, H. S., et al. (2015). A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. Structural Chemistry, 26(5-6), 1469-1481.
  • ResearchGate. (n.d.). Figure 2. Crystal structure of 3. (a) Top view of the 2D sheet.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-methylpropoxy)pyridine-3-carboxylic acid (C10H13NO3). Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Egyptian Journal of Chemistry, 65(132), 1-11.
  • ResearchGate. (n.d.). (PDF) Structural and Theoretical Studies of 2-amino-3-nitropyridine. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-(2-Methylpropyl)pyridine (FDB016310). Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-3-nitropyridine IR Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-3-nitropyridine Mass Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Retrieved from [Link]

  • Mao, J.-G., & Chen, Y.-Q. (2009). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1339.
  • NIST. (n.d.). 2-(2-Methylpropyl)-3,5-di(1-methylethyl)pyridine. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-3-nitropyridine UV/Visible spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and Theoretical Studies of 2-amino-3-nitropyridine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

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2-(2-Methylpropoxy)-3-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(2-Methylpropoxy)-3-nitropyridine

Executive Summary

This compound (CAS: 878407-50-2 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and drug discovery.[1][2][3] It serves as a critical intermediate for the synthesis of 3-amino-2-alkoxypyridines , a privileged scaffold found in various kinase inhibitors and GPCR ligands.[1] Its structure features a pyridine core substituted with a nitro group at the C3 position and an isobutoxy (2-methylpropoxy) group at the C2 position. The nitro group activates the ring for further functionalization and serves as a masked amino group, while the isobutoxy moiety provides lipophilic bulk often required for hydrophobic pocket occupancy in protein targets.

Physicochemical Profile

The following data characterizes the fundamental properties of the compound.

PropertyValueNotes
Chemical Name This compoundIUPAC
Synonyms 2-Isobutoxy-3-nitropyridineCommon usage
CAS Number 878407-50-2 Verified Identifier
Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Physical State Pale yellow solid or oilLow-melting solid typical of class
Solubility DMSO, Methanol, DCM, Ethyl AcetateHydrophobic nature
LogP (Calc) ~2.5 - 2.8Lipophilic

Synthetic Pathways

The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SNAr) .[1] The nitro group at the C3 position of the pyridine ring is highly electron-withdrawing, which activates the chlorine atom at the C2 position towards nucleophilic attack by alkoxides.[1]

Mechanism of Action
  • Deprotonation : Isobutanol is deprotonated by a strong base (e.g., Sodium Hydride or Potassium tert-butoxide) to generate the isobutoxide anion.[1]

  • Meisenheimer Complex Formation : The alkoxide attacks the C2 carbon of 2-chloro-3-nitropyridine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Aromatization : Chloride is expelled as the leaving group, restoring aromaticity and yielding the ether product.[1]

Synthesis Diagram

SynthesisPathway Start 2-Chloro-3-nitropyridine (CAS: 5470-18-8) Intermediate Meisenheimer Complex Start->Intermediate + Reagent/Base Reagent Isobutanol (2-Methylpropan-1-ol) Base Base (NaH or t-BuOK) THF or DMF, 0°C to RT Product This compound (CAS: 878407-50-2) Intermediate->Product - Cl⁻

Caption: SNAr synthesis pathway converting 2-chloro-3-nitropyridine to the target ether.

Experimental Protocol

Objective : Synthesis of this compound on a 10 mmol scale.

Reagents :

  • 2-Chloro-3-nitropyridine (1.59 g, 10.0 mmol)[1]

  • Isobutanol (1.11 g, 15.0 mmol)

  • Sodium Hydride (60% dispersion in oil) (0.44 g, 11.0 mmol)

  • Anhydrous THF (30 mL)

Procedure :

  • Preparation of Alkoxide :

    • Flame-dry a 100 mL round-bottom flask and purge with nitrogen.[1]

    • Add NaH (0.44 g) and wash with dry hexane (2 x 5 mL) to remove mineral oil if necessary (optional).

    • Add anhydrous THF (15 mL) and cool to 0°C in an ice bath.

    • Add Isobutanol (1.11 g) dropwise over 10 minutes. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Coupling Reaction :

    • Dissolve 2-Chloro-3-nitropyridine (1.59 g) in anhydrous THF (15 mL).

    • Add the pyridine solution dropwise to the alkoxide solution at 0°C.

    • Remove the ice bath and allow the reaction to warm to room temperature (RT).

    • Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting chloride.

  • Work-up :

    • Quench the reaction carefully with saturated aqueous NH4Cl (10 mL).

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine (30 mL), dry over anhydrous Na2SO4, and filter.

    • Concentrate under reduced pressure to yield a yellow crude oil/solid.[1]

  • Purification :

    • Purify via flash column chromatography on silica gel (Gradient: 0–20% EtOAc in Hexanes).

    • Yield Expectation : 85–95% (Pale yellow solid/oil).

Applications in Drug Discovery

This compound is a "masked" scaffold.[1] The nitro group is rarely the final functionality; rather, it is reduced to an amine to create 2-isobutoxy-3-aminopyridine .[1] This amino-pyridine core is a bioisostere of other privileged kinase scaffolds.[1]

Key Application Areas:
  • Kinase Inhibition : The 3-amino group can form critical hydrogen bonds with the hinge region of kinase ATP-binding pockets.[1]

  • Imidazo[4,5-b]pyridines : Cyclization of the reduced diamine derivative yields imidazopyridines, which are potent scaffolds for anticancer agents (e.g., targeting EGFR, VEGFR).

  • Lipophilic Tuning : The isobutoxy group introduces a specific steric profile (branched alkyl) that can probe hydrophobic pockets (e.g., the "back pocket" of kinases) to improve potency or selectivity compared to a simple methoxy group.

Downstream Transformation Workflow

ApplicationWorkflow Target This compound (Nitro Precursor) Reduction Reduction (H2/Pd-C or Fe/NH4Cl) Target->Reduction Amine 3-Amino-2-isobutoxypyridine (Kinase Scaffold Core) Reduction->Amine Cyclization Cyclization (with R-COOH or Urea) Amine->Cyclization FinalDrug Imidazo[4,5-b]pyridine Inhibitor (Bioactive Ligand) Cyclization->FinalDrug

Caption: Workflow converting the nitro intermediate into bioactive kinase inhibitors.

Safety and Handling

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • Nitro Compounds : While this specific pyridine is stable, nitroaromatics can be energetic.[1] Avoid excessive heat during concentration.[1]

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

  • PPE : Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Nikol'skiy, V., et al. (2020) . Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions. MDPI Chemistry Proceedings. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-(2-Methylpropoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical overview of 2-(2-Methylpropoxy)-3-nitropyridine, a key heterocyclic building block in modern organic and medicinal chemistry. Nitropyridines are of significant interest due to the versatile reactivity imparted by the nitro group, which facilitates a wide range of chemical transformations.[1][2] This guide, intended for researchers, chemists, and drug development professionals, details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, its analytical profile, chemical reactivity, and essential safety protocols. The strategic placement of the nitro and isobutoxy groups makes this molecule a valuable precursor for the synthesis of more complex, biologically active agents, particularly substituted 3-aminopyridines.[3][4][5]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Nomenclature and Identifiers
IdentifierValue
IUPAC Name This compound
Common Synonyms 2-Isobutoxy-3-nitropyridine
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.21 g/mol
Canonical SMILES CC(C)COC1=NC=CC=C1[O-]
InChI Key Not readily available.
CAS Number Not explicitly assigned; treated as a research chemical.
Molecular Structure

The structure features a pyridine ring substituted at the C2 position with an isobutoxy group and at the C3 position with a nitro group. The electron-withdrawing nitro group significantly influences the electron density of the aromatic ring, impacting its reactivity.

Caption: Molecular structure of this compound.

Physicochemical Data

The following data are predicted or inferred from structurally similar compounds, as extensive experimental data for this specific molecule is not widely published.[6]

PropertyValueSource/Rationale
Appearance Expected to be a pale yellow solid or oilBased on analogs like 2-methyl-3-nitropyridine.[1]
Melting Point Not determined---
Boiling Point >200 °C (estimated)High boiling point expected due to polarity and molecular weight.
Solubility Soluble in common organic solvents (DCM, THF, DMF, Chloroform).[6]Inferred from typical organic synthesis applications.
pKa (Strongest Basic) ~1.5 (predicted)Pyridine nitrogen basicity is significantly reduced by the adjacent nitro group.

Synthesis and Purification

The most direct and reliable method for preparing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely applicable for the synthesis of alkoxy-substituted nitropyridines.

Synthetic Strategy: The Williamson-type Ether Synthesis

The synthesis leverages the high reactivity of a 2-halopyridine precursor, typically 2-chloro-3-nitropyridine, towards nucleophilic attack. The electron-withdrawing nitro group at the 3-position activates the C2 position for substitution by the isobutoxide anion. This is a variation of the classic Williamson ether synthesis adapted for an aromatic system.

Causality of Experimental Choices:

  • Precursor: 2-Chloro-3-nitropyridine is the ideal starting material. The chloride is an excellent leaving group, and its departure is facilitated by the stabilizing effect of the adjacent nitro group on the Meisenheimer intermediate.

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate 2-methylpropan-1-ol (isobutanol), generating the sodium isobutoxide nucleophile in situ. This avoids the need to handle pyrophoric alkoxides directly.

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent choices. They are polar aprotic solvents that can solvate the sodium cation, enhancing the nucleophilicity of the alkoxide, and are stable under the reaction conditions.[1]

Detailed Experimental Protocol

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • 2-Methylpropan-1-ol (isobutanol) (1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Nucleophile Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion) to the stirred solvent.

  • Slowly add 2-methylpropan-1-ol dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This forms a solution/suspension of sodium isobutoxide.

  • SNAr Reaction: Dissolve 2-chloro-3-nitropyridine in a minimal amount of anhydrous THF and add it dropwise to the sodium isobutoxide solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a dedicated public spectrum for this specific compound is not available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the isobutoxy side chain.

    • Pyridine Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm), exhibiting characteristic doublet of doublets (dd) splitting patterns. The proton at C6 will be the most downfield, influenced by the ring nitrogen.

    • Isobutoxy Protons: A doublet at ~3.9-4.2 ppm (2H, -O-CH₂-), a multiplet at ~2.0-2.2 ppm (1H, -CH-), and a doublet at ~1.0 ppm (6H, -C(CH₃)₂).

  • ¹³C NMR: The carbon spectrum will confirm the presence of 9 unique carbon atoms.

    • Pyridine Carbons: Signals between δ 110-160 ppm. The carbon bearing the nitro group (C3) and the carbon attached to the ether oxygen (C2) will be significantly shifted.

    • Isobutoxy Carbons: Signals in the aliphatic region: ~75 ppm (-O-CH₂-), ~28 ppm (-CH-), and ~19 ppm (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

  • ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the C-NO₂ group.

  • ~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

  • ~2960-2850 cm⁻¹: C-H stretching from the aliphatic isobutyl group.

  • ~1250-1050 cm⁻¹: C-O-C ether stretching.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): Expected to show a prominent molecular ion peak [M+H]⁺ at m/z 197.09.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its potential as a versatile synthetic intermediate.

Reactivity of the Pyridine Ring

The molecule's reactivity is dominated by the nitro group. The pyridine ring is electron-deficient, making it susceptible to attack by strong nucleophiles, though less so than its 2-chloro precursor. The isobutoxy group is generally stable under most conditions but can be cleaved with strong acids like HBr.

Reduction of the Nitro Group

The most significant and synthetically valuable transformation is the reduction of the nitro group to an amine. This reaction opens the door to a vast array of further functionalizations.

Reaction: this compound → 2-(2-Methylpropoxy)pyridin-3-amine[3]

Common Reduction Protocols:

  • Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate. This is a clean and high-yielding method.

  • Chemical Reduction: Using reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder (Fe) in acetic acid. These methods are robust and often used when other functional groups might be sensitive to hydrogenation.

The resulting 2-(2-Methylpropoxy)pyridin-3-amine is a highly valuable building block. The amino group can be diazotized, acylated, or used in cross-coupling reactions to build more complex molecular scaffolds.

Applications in Medicinal Chemistry

Nitropyridine derivatives are crucial precursors in the synthesis of biologically active compounds.[2] They are incorporated into molecules targeting a range of diseases, including cancer and infectious diseases.[4][5] The 3-aminopyridine moiety, accessed from this compound, is a "privileged scaffold" found in numerous approved drugs and clinical candidates. Its ability to form key hydrogen bonds makes it a common feature in kinase inhibitors and other targeted therapies.

Safety, Handling, and Storage

Proper handling of nitropyridine derivatives is essential due to their potential toxicity and reactivity. The following guidelines are based on safety data for structurally related compounds.[8][9][10][11]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[8][9]

  • Irritation: Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[9][10]

  • Flammability: Combustible material. Keep away from heat, sparks, and open flames.[9][10]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: If working outside a fume hood or with aerosols, use a certified respirator.[12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Keep away from heat and sources of ignition.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

  • PubChem. (n.d.). 2-(2-Methylpropoxy)pyridin-3-amine. National Center for Biotechnology Information. [Link]

  • Kärcher. (n.d.). Safety Data Sheet. [Link]

  • Supporting Information for: Direct Detection of Nitroxyl in Aqueous Solution using a Tripodal Copper(II) BODIPY Complex. (n.d.). AWS. [Link]

  • Makarov, A. S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

  • University of Calgary. (n.d.). Chem 351 F18 Final: Spectroscopy. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • PubChemLite. (n.d.). 2-(2-methylpropoxy)pyridine-3-carboxylic acid (C10H13NO3). [Link]

  • Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
  • PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. National Center for Biotechnology Information. [Link]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.
  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. [Link]

  • FooDB. (2010). Showing Compound 2-(2-Methylpropyl)pyridine (FDB016310). [Link]

  • PMC. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

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fundamental reactivity of 3-nitropyridine ethers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fundamental Reactivity of 3-Nitropyridine Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-nitropyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity. The introduction of a nitro group at the 3-position of the pyridine ring fundamentally alters its chemical behavior, transforming it into a potent electrophile. This guide provides an in-depth exploration of the , detailing the electronic interplay between the pyridine nitrogen, the powerfully electron-withdrawing nitro group, and the modulating influence of an ether functionality. We will dissect the core principles of nucleophilic aromatic substitution (SNAr) as the primary reactive pathway, explore alternative functionalization strategies, and provide field-proven insights into experimental design and execution. This document serves as a comprehensive resource for researchers aiming to leverage the synthetic potential of 3-nitropyridine ethers in the creation of novel, high-value molecules.

The Electronic Landscape of the 3-Nitropyridine Core

The reactivity of any aromatic system is dictated by its electronic distribution. In pyridine, the nitrogen atom is more electronegative than carbon, leading to a polarized ring system that is generally electron-deficient compared to benzene.[1] This inherent electron deficiency makes electrophilic substitution challenging but primes the ring for attack by nucleophiles, particularly at the 2- and 4-positions.[1][2][3]

The introduction of a nitro group (NO₂) at the 3-position dramatically amplifies this effect. The nitro group is one of the strongest electron-withdrawing groups, operating through both inductive (-I) and resonance (-M) effects.[4] Its presence profoundly deactivates the entire ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr).[2][4]

The key to understanding the reactivity of 3-nitropyridines lies in the synergistic electron withdrawal by both the ring nitrogen and the 3-nitro group. This creates highly electron-poor (electrophilic) carbon centers, primarily at the C2, C4, and C6 positions.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reactive Manifold

The most synthetically valuable reaction of 3-nitropyridine ethers is the nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of a leaving group on the ring by a wide range of nucleophiles. The SNAr mechanism is a two-step addition-elimination process.[2][4]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (e.g., a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4]

Step 2: Elimination of the Leaving Group The aromaticity of the ring is restored by the expulsion of the leaving group.

The stability of the Meisenheimer complex is paramount to the success of the reaction. In 3-nitropyridine systems, the negative charge of this intermediate is effectively delocalized onto the oxygen atoms of the nitro group and, crucially, onto the pyridine nitrogen atom, especially when the attack occurs at the C2, C4, or C6 positions.[2][3]

Caption: The addition-elimination pathway for SNAr reactions.

The Influence of the Ether Group Position

The position of the ether (alkoxy) group on the 3-nitropyridine ring is critical as it modulates the regioselectivity and rate of SNAr reactions. Alkoxy groups are activators in electrophilic substitution due to their +M (resonance) effect, but their -I (inductive) effect can also play a role. In the electron-deficient nitropyridine system, their influence is more nuanced.

  • Ether at C2 or C6 (ortho to Nitrogen): An alkoxy group at the C2 or C6 position can be a target for nucleophilic displacement. For example, in 2-alkoxy-3-nitropyridines or 2-alkoxy-5-nitropyridines, the alkoxy group itself can act as a leaving group, particularly when attacked by strong nucleophiles. The carbon at this position is activated by both the ring nitrogen and the nitro group.

  • Ether at C4 (para to Nitrogen): A 4-alkoxy-3-nitropyridine is highly activated for SNAr at the 4-position if there is a leaving group present. If the alkoxy group itself is to be displaced, the reaction is feasible, though often requires more forcing conditions than displacing a halide.

  • Ether at C5: A 5-alkoxy-3-nitropyridine directs nucleophilic attack to the positions ortho and para to the nitro group (C2 and C4). The C5-alkoxy group itself is not typically displaced as it is not at a highly activated position.

Causality of Experimental Choices

Choice of Leaving Group: The efficiency of SNAr reactions follows the general trend of leaving group ability: F > Cl > Br > I.[5] Fluoride is an excellent leaving group in SNAr because its high electronegativity makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.[6]

Choice of Nucleophile: A wide variety of nucleophiles can be employed.

  • O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) can displace halides to form new ether linkages.[6]

  • N-Nucleophiles: Ammonia, primary, and secondary amines are excellent nucleophiles for these systems, leading to the synthesis of aminopyridines, which are valuable precursors for bioactive molecules.[7][8][9]

  • S-Nucleophiles: Thiols readily displace halides to form thioethers.

  • C-Nucleophiles: Carbanions, such as those derived from active methylene compounds or organometallic reagents, can also be used, though side reactions are more common.[10]

Choice of Solvent and Base: Polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the cation of the nucleophile's salt, leaving a "naked," more reactive anionic nucleophile.[2] A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH) is typically required to deprotonate the nucleophile (e.g., an alcohol or amine) in situ.

Vicarious Nucleophilic Substitution (VNS): C-H Functionalization

A powerful alternative to SNAr is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the direct functionalization of C-H bonds at positions activated by the nitro group, without the need for a pre-installed leaving group.[10][11]

The VNS reaction involves a nucleophile that contains a leaving group at the nucleophilic center (e.g., chloromethyl phenyl sulfone). The carbanion adds to an electron-deficient position (e.g., C4 in 3-nitropyridine), followed by a base-induced β-elimination of the leaving group (e.g., HCl), which restores aromaticity.[12]

VNS_Mechanism Vicarious Nucleophilic Substitution (VNS) Workflow. cluster_start Reactants cluster_process Reaction Steps cluster_end Products Start_Mol 3-Nitropyridine Ether Step2 2. Nucleophilic Addition (Forms σ-adduct) Start_Mol->Step2 Reagent Carbanion Precursor (e.g., R-CH(X)-LG) Step1 1. Carbanion Formation Reagent->Step1 Base Strong Base (e.g., KHMDS, t-BuOK) Base->Step1 Step3 3. β-Elimination Base->Step3 Induces elimination Step1->Step2 Generated Carbanion Step2->Step3 σ-adduct intermediate Product C-H Functionalized Product Step3->Product

Caption: Logical workflow for Vicarious Nucleophilic Substitution.

VNS is particularly useful for introducing alkyl or functionalized alkyl chains onto the nitropyridine ring.[10][12] Mechanistic studies have shown that steric hindrance can play a significant role; for instance, bulky nucleophiles like isopropyl carbanions may form a stable adduct but fail to undergo the subsequent elimination step.[10][12]

Reduction of the Nitro Group: A Gateway to Aminopyridines

The nitro group is not merely an activating group; it is also a versatile synthetic handle. Its reduction to an amino group is one of the most important transformations of this scaffold, providing access to aminopyridine ethers, which are key building blocks in drug discovery.[4][13]

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system as the disappearance of the starting material and the appearance of the product can be easily monitored by TLC, and the product can be characterized by standard spectroscopic methods (NMR, MS).

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add the 3-nitropyridine ether substrate (1.0 equiv) and a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol %).

  • Reaction Setup: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂, typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminopyridine ether, which can be purified by column chromatography or recrystallization.

Reduction Method Reagents Typical Conditions Advantages Causality/Considerations
Catalytic Hydrogenation H₂, Pd/C (or PtO₂)50-100 psi H₂, MeOH/EtOH, RTClean, high yield, catalyst is recyclableSensitive to other reducible groups (alkenes, alkynes). Catalyst can be pyrophoric.
Transfer Hydrogenation Ammonium formate, HydrazinePd/C, refluxing EtOHAvoids use of pressurized H₂ gasCan be slower; requires stoichiometric reductant.
Metal/Acid Reduction SnCl₂·2H₂O, Fe/HClEtOH/HCl, refluxCost-effective, tolerates some functional groupsRequires stoichiometric metal salts, leading to acidic, aqueous waste streams.

Applications in Drug Development

The functionalized pyridine core is a privileged scaffold in medicinal chemistry.[14] 3-Nitropyridine ethers serve as critical intermediates for a wide range of biologically active molecules.[8][15][16]

  • Enzyme Inhibitors: The 2-amino-5-nitropyridine scaffold has been used to develop Janus kinase (JAK2) inhibitors.[8]

  • Antimicrobial Agents: Various hetaryl-3(5)-nitropyridines have demonstrated moderate to strong antibacterial and antiprotozoal activity.[9][15]

  • Anticancer Agents: The ability to easily introduce diverse functionalities via SNAr allows for the rapid generation of compound libraries for screening against cancer cell lines.[14][15][16]

The synthetic pathways enabled by the reactivity of 3-nitropyridine ethers provide medicinal chemists with a robust platform for structure-activity relationship (SAR) studies.

Conclusion

The is dominated by the powerful electron-withdrawing nature of the 3-nitro group, which facilitates nucleophilic aromatic substitution as the primary pathway for functionalization. The strategic placement of the ether group and a suitable leaving group allows for precise and predictable modification of the pyridine core. By understanding the underlying electronic principles and the causality behind experimental choices—from solvent and base selection to the specific type of nucleophilic substitution employed—researchers can effectively harness the synthetic power of these versatile intermediates. The subsequent reduction of the nitro group further extends their utility, cementing the role of 3-nitropyridine ethers as indispensable building blocks in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Konakahara, T., et al. (2001). A NOVEL SYNTHESIS OF 3-NITROPYRIDINE DERIVATIVES FROM N-SILYL-1-AZAALLYL ANIONS.
  • ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic,....
  • Bakke, J.M. Synthesis and Functionalization of 3-Nitropyridines.
  • Wikipedia. Nucleophilic aromatic substitution.
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  • chemeurope.com. Nucleophilic aromatic substitution.
  • Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Scribd. Nitropyridines Synthesis via Pyridine Nitration.
  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015).
  • RSC Publishing. Acyclic Tertiary Amines as Nucleophiles in Substitution Reactions of Aromatic and Heteroaromatic Halides.
  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (2025).
  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026).
  • American Chemical Society. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2021).
  • Benchchem. Reactivity of the nitro group on a pyridine ring.
  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. (2005).
  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022).
  • Chem-Impex. 3-Nitropyridine.
  • PMC. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.
  • Wikipedia. Pyridine.
  • AIP Publishing. Prediction of the linear and nonlinear electric susceptibilities of 3-methyl-4-nitropyridine-N-oxyde (POM) and meta-nitroaniline (mNA) crystals with account of electronic and molecular vibrational contributions. (2012).
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (2026).
  • ResearchGate. Application in medicinal chemistry and comparison studies.
  • PubMed. [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. (2015).
  • ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
  • PubChem. 3-Nitropyridine.
  • PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • ResearchGate. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2025).
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • PMC. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025).

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Methodological & Application

synthesis of 2-(2-Methylpropoxy)-3-nitropyridine from 2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-(2-Methylpropoxy)-3-nitropyridine

Abstract

This application note provides a comprehensive, field-proven protocol for the via a nucleophilic aromatic substitution (SNAr) reaction. This guide is designed for researchers in medicinal chemistry and organic synthesis, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, characterization data, and critical safety information. The protocol emphasizes robust, repeatable methodology, ensuring high yield and purity of the target compound, a valuable building block in the development of novel therapeutics.[1][2]

Introduction and Scientific Background

This compound, also known as 2-isobutoxy-3-nitropyridine, is a key intermediate in organic synthesis. The functionalized pyridine core is a prevalent motif in numerous biologically active molecules and pharmaceutical agents.[2] Its synthesis is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction class in organic chemistry.

The pyridine ring, while aromatic, can be rendered susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[3] In the case of 2-chloro-3-nitropyridine, the potent electron-withdrawing nitro group (-NO₂) at the C3 position, ortho to the C2 carbon, significantly activates the ring towards substitution. This activation facilitates the displacement of the chloride leaving group at the C2 position by a suitable nucleophile. This protocol utilizes sodium isobutoxide, generated in situ from isobutanol and sodium hydride, as the active nucleophile.

Reaction Mechanism: The SNAr Pathway

The substitution proceeds via a well-established addition-elimination mechanism.[4][5] This pathway is distinct from SN1 and SN2 reactions and involves two principal steps:

  • Nucleophilic Addition & Meisenheimer Complex Formation: The isobutoxide anion, a potent nucleophile, attacks the electron-deficient C2 carbon of the pyridine ring. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization for this intermediate.

  • Elimination & Aromaticity Restoration: The Meisenheimer complex subsequently collapses, expelling the chloride ion as the leaving group. This step restores the aromaticity of the pyridine ring, yielding the final product, this compound.

Caption: SNAr Mechanism for 2-Isobutoxy-3-nitropyridine Synthesis.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made, but reagent stoichiometry should be maintained.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMmolEq.Notes
2-Chloro-3-nitropyridine5470-18-8158.551.59 g10.01.0Irritant, harmful if swallowed.[6][7]
Sodium Hydride (NaH)7646-69-724.000.48 g12.01.260% dispersion in mineral oil. Flammable solid, reacts violently with water.[8]
2-Methyl-1-propanol (Isobutanol)78-83-174.121.1 mL12.01.2Flammable liquid, irritant.
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL--Use dry solvent from a purification system or freshly opened bottle.
Saturated NH₄Cl (aq.)--~30 mL--For quenching the reaction.
Ethyl Acetate (EtOAc)141-78-688.11~150 mL--For extraction.
Brine (Saturated NaCl aq.)--~50 mL--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--For drying organic layer.
Silica Gel7631-86-960.08As needed--For column chromatography (230-400 mesh).
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Synthetic Procedure

The entire procedure should be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.

Workflow Figure 2: Experimental Workflow cluster_prep Step 1: Nucleophile Generation cluster_reaction Step 2: S N Ar Reaction cluster_workup Step 3: Work-up & Purification A Suspend NaH (1.2 eq) in anhydrous THF (30 mL) in a flask under N₂ atmosphere. B Cool flask to 0 °C (ice-water bath). A->B C Add isobutanol (1.2 eq) dropwise via syringe. B->C D Warm to room temperature and stir for 30 min until H₂ evolution ceases. C->D E Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (20 mL). D->E F Add pyridine solution dropwise to the sodium isobutoxide suspension at 0 °C. E->F G Allow reaction to warm to room temperature and stir for 2-4 hours. F->G H Monitor reaction progress by TLC (e.g., 20% EtOAc/Hexane). G->H I Cool mixture to 0 °C and quench carefully with saturated NH₄Cl (aq). H->I J Transfer to a separatory funnel and extract with Ethyl Acetate (3x). I->J K Wash combined organic layers with water and brine. J->K L Dry over Na₂SO₄, filter, and concentrate via rotary evaporation. K->L M Purify crude product by silica gel column chromatography. L->M

Caption: Experimental Workflow for the Synthesis.

Step-by-Step Instructions:

  • Preparation of Sodium Isobutoxide:

    • To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and septum, add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add 30 mL of anhydrous THF via syringe.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Slowly add isobutanol (1.1 mL, 12.0 mmol) dropwise over 5 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen evolution should cease, and a cloudy suspension of sodium isobutoxide will be formed.

  • Nucleophilic Substitution Reaction:

    • In a separate dry flask, dissolve 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol) in 20 mL of anhydrous THF.

    • Cool the sodium isobutoxide suspension back to 0 °C.

    • Add the solution of 2-chloro-3-nitropyridine dropwise to the stirred suspension over 10 minutes.

    • Once the addition is complete, remove the ice bath and let the reaction stir at room temperature.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~30 mL).

    • Transfer the mixture to a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 5% EtOAc in hexanes).

    • Combine the pure fractions and remove the solvent to yield this compound as a pale yellow oil or solid.

Product Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.[9]

Analysis TechniqueExpected Results for this compound
¹H NMR (400 MHz, CDCl₃)δ 8.45 (dd, 1H), 8.20 (dd, 1H), 7.10 (dd, 1H), 4.20 (d, 2H), 2.15 (m, 1H), 1.05 (d, 6H). (Note: Chemical shifts and coupling constants are approximate).
¹³C NMR (100 MHz, CDCl₃)δ 162.5, 154.0, 135.0, 128.0, 118.0, 76.0, 28.5, 19.5. (Note: Chemical shifts are approximate).
Mass Spec. (ESI+) Expected m/z for C₉H₁₂N₂O₃ [M+H]⁺: 197.09.
FT-IR (neat, cm⁻¹)~2960 (C-H), ~1530 (asymm. NO₂), ~1350 (symm. NO₂), ~1250 (C-O).
Appearance Pale yellow oil or low-melting solid.
Expected Yield 75-90%

Safety and Hazard Management

All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 2-Chloro-3-nitropyridine: Harmful if swallowed and causes skin and serious eye irritation.[7][10][11] Avoid inhalation of dust.

  • Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas.[8] Must be handled under an inert atmosphere. Never quench a reaction containing unreacted NaH with water directly; use a less reactive protic source like isopropanol or ethanol first, followed by water.

  • Anhydrous Solvents (THF): Flammable liquids. THF can form explosive peroxides upon standing; use freshly opened bottles or solvent from a purification system.

In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[11]

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive NaH (oxidized).2. Wet solvent or glassware.3. Insufficient reaction time.1. Use fresh NaH from a sealed container.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase reaction time and continue monitoring by TLC.
Low Yield 1. Incomplete reaction.2. Loss of product during work-up (e.g., emulsions).3. Inefficient purification.1. Ensure 1.2 equivalents of the alkoxide are used.2. Add more brine to break emulsions during extraction.3. Use a shallower solvent gradient during column chromatography.
Presence of Side Products 1. Reaction temperature too high.2. Presence of water leading to hydrolysis of starting material.1. Maintain temperature control, especially during additions.2. Adhere strictly to anhydrous conditions.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound. By explaining the underlying SNAr mechanism and providing a clear, step-by-step guide with integrated safety and troubleshooting advice, this document serves as an essential resource for chemists. The successful application of this protocol will enable the consistent production of this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Synthetic route leading to 2 and 3. a Reaction conditions. Retrieved from [Link]

  • Koval'ova, A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5649. Retrieved from [Link]

  • Cole-Parmer. (2005, August 15). Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Retrieved from [Link]

  • Nikolskii, V., et al. (2020). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]

  • Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. Retrieved from [Link]

  • Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 3(1), 74. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Academia.edu. (n.d.). Using NMR to identify and characterize natural products. Retrieved from [Link]

  • Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2025, June 12). A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(2-Methylpropoxy)-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(2-Methylpropoxy)-3-nitropyridine in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives, particularly nitropyridines, serve as versatile and highly valuable building blocks for the synthesis of a wide range of biologically active molecules.[1][2][3] Among these, this compound (also known as 2-isobutoxy-3-nitropyridine) has emerged as a key intermediate for drug development professionals.

This molecule's utility is rooted in its distinct chemical functionalities. The nitro group at the 3-position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyridine ring. This electronic activation is pivotal for two primary, and highly strategic, chemical transformations: nucleophilic aromatic substitution and, more commonly, reduction to a primary amine. The 2-isobutoxy group provides steric bulk and lipophilicity, which can be crucial for modulating the physicochemical properties and metabolic stability of the final drug candidate.

These application notes provide an in-depth guide to the strategic use of this compound, detailing its synthesis, key transformations, and its application in building complex molecular architectures for therapeutic purposes. The protocols herein are designed to be robust and reproducible for researchers in a drug discovery environment.

Core Synthetic Pathways and Mechanistic Rationale

The primary role of this compound is to serve as a precursor to 2-(2-Methylpropoxy)pyridin-3-amine. This transformation unlocks a wealth of subsequent chemical modifications, as the resulting aminopyridine is a highly versatile nucleophile and a common anchor point in many pharmacophores, especially kinase inhibitors.[4]

G cluster_start Starting Material cluster_intermediate Key Building Block cluster_transformation Core Transformation cluster_applications Therapeutic Scaffolds A 2-Chloro-3-nitropyridine B This compound A->B SNAr (Isobutanol, Base) C 2-(2-Methylpropoxy)pyridin-3-amine B->C Nitro Group Reduction (e.g., Fe/AcOH, H2/Pd-C) D Kinase Inhibitors C->D Amide/Urea Formation, Cross-Coupling E GPCR Modulators C->E Cyclization, N-Arylation F Antimicrobial Agents C->F Heterocycle Synthesis

Caption: Synthetic utility workflow of this compound.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most direct synthesis of the title compound involves the SNAr reaction between 2-chloro-3-nitropyridine and 2-methylpropan-1-ol (isobutanol). The chlorine atom at the 2-position is activated towards nucleophilic displacement by the adjacent electron-withdrawing nitro group. The reaction is typically mediated by a base (e.g., sodium hydride, potassium carbonate) which deprotonates the alcohol to form the more nucleophilic alkoxide.

The Critical Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is arguably the most important reaction of this building block. This transformation is a gateway to a vast array of subsequent derivatizations. Common methods include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is clean and often high-yielding but requires specialized hydrogenation equipment.

  • Metal-Acid Reduction: Classic conditions such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid are robust, scalable, and do not require high-pressure apparatus.[5] This is often the preferred method in a discovery setting for its operational simplicity.

The resulting amine, 2-(2-Methylpropoxy)pyridin-3-amine, is a potent nucleophile ready for amide bond formation, urea synthesis, reductive amination, or participation in cross-coupling reactions to build the final active pharmaceutical ingredient (API).[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a standard SNAr procedure for the preparation of alkoxy-substituted nitropyridines.[7]

Materials:

  • 2-Chloro-3-nitropyridine

  • 2-Methylpropan-1-ol (Isobutanol)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-methylpropan-1-ol (1.5 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium isobutoxide.

  • Re-cool the mixture to 0 °C and add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound as a solid or oil.

G A Prepare Isobutoxide (NaH, Isobutanol in THF) 0 °C to RT B Add 2-Chloro-3-nitropyridine Solution at 0 °C A->B C Reaction Monitoring (TLC / LC-MS) RT, 4-6h B->C D Aqueous Quench (sat. NH4Cl) C->D E Work-up (EtOAc Extraction, Wash, Dry) D->E F Purification (Column Chromatography) E->F

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Reduction to 2-(2-Methylpropoxy)pyridin-3-amine

This protocol uses a classic and reliable iron/acetic acid reduction method.[5]

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Methanol or Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Celite™

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equivalent) in a mixture of methanol (or ethanol) and glacial acetic acid (e.g., a 4:1 v/v mixture).

  • To this stirring suspension, add iron powder (3.0-5.0 equivalents) portion-wise. The reaction is exothermic; maintain the temperature below 50 °C with a water bath if necessary.

  • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite™ to remove the iron salts. Wash the pad thoroughly with methanol and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.

  • Re-dissolve the residue in ethyl acetate and water.

  • Carefully neutralize the mixture by slowly adding saturated aqueous NaHCO3 solution until the pH is ~8. Caution: CO2 evolution.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the desired amine, which can be purified further by chromatography or crystallization if necessary.

Data Summary and Characterization

The successful synthesis and transformation of these compounds should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical AppearanceKey Analytical Notes
This compound C9H12N2O3196.21Colorless to yellow solid/oil1H NMR: Expect signals for the isobutyl group (doublet, multiplet, doublet) and aromatic protons.
2-(2-Methylpropoxy)pyridin-3-amine C9H14N2O166.22[6]Off-white to brown solid/oil1H NMR: Appearance of a broad singlet for the -NH2 protons and upfield shift of aromatic protons compared to the nitro precursor. IR: Appearance of N-H stretching bands (~3300-3500 cm-1).

Applications in Medicinal Chemistry Programs

The 2-aminopyridine scaffold derived from this building block is a cornerstone in modern drug design.[4] Its ability to form critical hydrogen bond interactions (as both a donor and acceptor) makes it ideal for targeting ATP-binding sites in kinases.

  • Anticancer Agents: Many kinase inhibitors for oncology indications feature this core structure.[4][8] The 3-amino group is often acylated or used in coupling reactions to append other fragments that occupy adjacent pockets in the enzyme active site. 3-nitropyridine analogues themselves have been identified as a novel class of microtubule-targeting agents with potent anti-cancer effects.[9]

  • Anti-inflammatory Drugs: Kinases such as JAKs are key targets for inflammatory diseases, and inhibitors based on this scaffold are prevalent.[4]

  • Antimicrobial Research: The nitropyridine moiety has been explored for its antimicrobial potential, with some derivatives showing efficacy against various bacterial strains.[8]

By providing a reliable route to the 2-(2-Methylpropoxy)pyridin-3-amine intermediate, this building block allows medicinal chemists to rapidly synthesize diverse libraries of compounds for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Available at: [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. Autech. Available at: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. Available at: [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. Available at: [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2-(2-Methylpropoxy)pyridin-3-amine | C9H14N2O. PubChem. Available at: [Link]

  • 3-nitropyridine analogues as novel microtubule-targeting agents. National Center for Biotechnology Information. Available at: [Link]

  • 2-(2-Methoxyphenoxy)-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Heterocyclic Building Blocks. SRD ORGANICS LTD. Available at: [Link]

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protocol for reacting 2-(2-Methylpropoxy)-3-nitropyridine with sulfur nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Functionalization of the Pyridine Core: A Protocol for the Reaction of 2-(2-Methylpropoxy)-3-nitropyridine with Sulfur Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyridine Scaffold and the Role of Nitro-Activation

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a nitro (NO₂) group onto this heterocyclic system fundamentally alters its electronic properties. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but significantly activates it for Nucleophilic Aromatic Substitution (SNAr), providing a powerful tool for molecular diversification.[1][2]

This application note provides a detailed protocol for the reaction of this compound with sulfur nucleophiles. This transformation is a key step in the synthesis of 2-thio-substituted pyridines, a class of compounds found in a wide range of bioactive substances, including antibacterial, antiviral, and antitumor agents.[3] We will delve into the underlying SNAr mechanism, outline critical experimental parameters, and provide a robust, step-by-step protocol for researchers in organic synthesis and drug discovery.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution.[2][4] The presence of the strongly electron-withdrawing nitro group at the 3-position makes the pyridine ring electron-deficient and thus susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The sulfur nucleophile, typically a thiolate anion (R-S⁻) generated in situ from a thiol (R-SH) and a base, attacks the electron-deficient carbon atom of the pyridine ring.[5] This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[2]

  • Elimination of the Leaving Group and Aromatization: In the second step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[1] Interestingly, for 3-nitropyridines, the nitro group itself can act as the leaving group, a phenomenon that has been observed in reactions with anionic S-nucleophiles.[6][7]

Caption: The addition-elimination pathway for SNAr reactions on 3-nitropyridine.

Key Experimental Parameters and Considerations

The success of the substitution reaction hinges on the careful selection of several key parameters.

  • Sulfur Nucleophile: A wide range of thiols, including aliphatic and aromatic variants, can be employed.[3] Thiols are more powerful nucleophiles than their alcohol counterparts and are typically deprotonated with a mild base to form the highly nucleophilic thiolate anion.[5]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) is commonly used.[6][8] It is sufficiently basic to deprotonate the thiol without promoting unwanted side reactions.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal.[6][9] They effectively solvate the cation of the base while leaving the thiolate anion highly reactive.

  • Temperature: These reactions often require heating to proceed at a reasonable rate, with temperatures typically ranging from room temperature to 100°C.[3][8] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Leaving Group & Regioselectivity: In the case of 2-substituted-3-nitropyridines, the nitro group at the C-3 position is often selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups like halogens at other positions.[6][7] This makes the reaction a predictable and regioselective method for introducing sulfur functionality at the 3-position.

Summary of Reaction Conditions

The following table summarizes typical conditions for the reaction of substituted 3-nitropyridines with thiol-based nucleophiles, based on established literature.[6]

SubstrateNucleophileBaseSolventTemperatureYieldReference
2-methyl-3,5-dinitropyridineBenzylthiol (BnSH)K₂CO₃DMF80 °CHigh[6]
(E)-2-(4-chlorostyryl)-3,5-dinitropyridine4-chlorothiophenolK₂CO₃DMF80 °C83%[6]
(E)-2-(4-chlorostyryl)-3,5-dinitropyridineIsobutyl mercaptanK₂CO₃DMF80 °CModerate[6]

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of this compound with a generic thiol (R-SH).

5.1. Materials and Reagents

  • This compound

  • Selected Thiol (e.g., thiophenol, benzylthiol, etc.) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

5.2. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).[10]

  • Ventilation: Pyridine derivatives and thiols should be handled in a well-ventilated fume hood to avoid inhalation of potentially harmful vapors.[10] Thiols are known for their strong, unpleasant odors.

  • Reagent Handling: Nitropyridines may be toxic and should be handled with care. Sulfur compounds can be skin irritants.[11] Avoid skin and eye contact.[12]

  • Spill & Waste: Handle spills using absorbent materials and dispose of all chemical waste according to institutional and local regulations.[10]

Workflow start Start setup Combine Reactants (Substrate, Thiol, K₂CO₃) in anhydrous DMF under N₂ start->setup reaction Heat Reaction Mixture (e.g., 80-100 °C) setup->reaction monitor Monitor Progress by TLC reaction->monitor monitor->reaction Incomplete workup Quench with Water & Extract with EtOAc monitor->workup Complete wash Wash Organic Layer (Water, Brine) workup->wash dry Dry over Na₂SO₄, Filter & Concentrate wash->dry purify Purify by Flash Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: General experimental workflow for the synthesis of 2,3-disubstituted pyridines.

5.3. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the selected thiol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. A typical mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction Insufficient temperature. Inactive base (absorbed moisture). Poor quality solvent.Increase reaction temperature. Use freshly opened or dried K₂CO₃. Use anhydrous DMF.
Low Product Yield Incomplete reaction. Product loss during workup/purification. Side reactions.Increase reaction time or temperature. Ensure thorough extraction; be careful during chromatography. Lower temperature; ensure inert atmosphere.
Multiple Spots on TLC Formation of side products (e.g., disulfide from thiol oxidation). Incomplete reaction.Ensure the reaction is run under an inert atmosphere. Allow the reaction to run to completion.

Conclusion

The reaction of this compound with sulfur nucleophiles is a robust and reliable method for synthesizing 3-thio-substituted pyridines. The SNAr mechanism, activated by the electron-withdrawing nitro group, allows for predictable and regioselective functionalization of the pyridine core. The protocol detailed herein provides a versatile and scalable procedure that can be adapted for a wide variety of sulfur nucleophiles, serving as a valuable tool for chemists engaged in the synthesis of novel molecules for pharmaceutical and materials science applications.

References

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Klimov, N. S., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692. [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Parmar, D. K., & Bhatt, H. B. (2019). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Nikol'skiy, V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings. [Link]

  • Vitax Amenity. (n.d.). SAFETY INFORMATION SHEET. Vitax Amenity. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. [Link]

Sources

Application Note: Comprehensive Characterization of 2-(2-Methylpropoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a definitive technical guide for the characterization of 2-(2-Methylpropoxy)-3-nitropyridine (also known as 2-isobutoxy-3-nitropyridine). This compound is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and modifiers of biological signaling pathways where the 3-amino pyridine motif is required (post-reduction).

The protocols detailed below address the three Critical Quality Attributes (CQAs) necessary for drug development standards:

  • Identity: Unambiguous structural confirmation via NMR and MS.

  • Purity: Quantitation of related substances (starting materials and hydrolysis byproducts) via HPLC-UV.

  • Safety: Control of residual solvents (isobutanol) and moisture.

Chemical Context & Synthesis Workflow[1][2][3][4][5][6]

Understanding the synthesis is prerequisite to designing a robust analytical method. This compound is typically synthesized via Nucleophilic Aromatic Substitution (


) of 2-chloro-3-nitropyridine with isobutanol in the presence of a base (e.g., NaH or 

).

Key Impurities to Monitor:

  • Starting Material: 2-Chloro-3-nitropyridine (CAS: 5470-18-8).

  • Hydrolysis Product: 2-Hydroxy-3-nitropyridine (CAS: 6332-56-5).[1][2]

  • Solvent Residue: Isobutanol (High boiling point: 108°C).

Visualization: Synthesis & Impurity Pathway

SynthesisPathway SM 2-Chloro-3-nitropyridine (Starting Material) Product This compound (Target) SM->Product SNAr (Etherification) Impurity1 2-Hydroxy-3-nitropyridine (Hydrolysis Impurity) SM->Impurity1 Hydrolysis (Moisture) Reagent Isobutanol + Base Reagent->Product

Figure 1: Reaction pathway highlighting the origin of critical impurities.

Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Purity assessment and quantification of related substances. Rationale: A reverse-phase C18 method is selected due to the moderate hydrophobicity of the isobutoxy group. Acidic mobile phase prevents tailing of the pyridine nitrogen.

Instrument Parameters:

Parameter Setting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection (UV) 254 nm (Aromatic), 300 nm (Nitro group specific)

| Injection Volume | 5 µL |

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End of Run |

Acceptance Criteria:

  • Retention Time (RT): Product elutes ~10-12 min.

  • Resolution (

    
    ):  > 1.5 between Product and 2-Chloro-3-nitropyridine.
    
  • Tailing Factor: < 1.5.[3]

Protocol B: Structural Elucidation (NMR)

Objective: Confirm the presence of the isobutoxy side chain and the 2,3-substitution pattern on the pyridine ring. Solvent: DMSO-


 or CDCl

. (CDCl

is preferred for better resolution of aliphatic protons).

Expected


H NMR Shifts (400 MHz, CDCl

):
PositionProton TypeMultiplicityShift (

ppm)
Coupling (

Hz)
Interpretation
Py-H6 Aromaticdd8.35 - 8.45


-proton to Nitrogen
Py-H4 Aromaticdd8.25 - 8.35


-proton to Nitro
Py-H5 Aromaticdd7.00 - 7.10


-proton
O-CH

Aliphaticd4.20 - 4.30

Isobutoxy methylene
CH Aliphaticm2.10 - 2.20-Methine
CH

Aliphaticd1.00 - 1.10

Methyl groups (6H)

Mechanistic Insight: The downfield shift of H6 is characteristic of the pyridine nitrogen's descreening effect. The H4 proton is deshielded by the adjacent electron-withdrawing nitro group.

Protocol C: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation. Method: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Formula:

    
    [4]
    
  • Exact Mass: 196.08 g/mol

  • Observed Ion

    
    :  197.1 m/z
    
  • Fragment Ions:

    • 
       (Loss of isobutene, 
      
      
      
      , characteristic of alkyl ethers).
    • 
       (Loss of nitro group or rearrangement).
      

Characterization Workflow Diagram

This diagram outlines the logical flow from crude isolation to final certificate of analysis (CoA) generation.

CharacterizationFlow cluster_Identity Identity Confirmation cluster_Purity Purity & Safety Sample Isolated Sample (this compound) NMR 1H / 13C NMR (Structure Verification) Sample->NMR MS LC-MS (ESI+) (Mass: 197.1 m/z) Sample->MS IR FT-IR (Nitro: 1530, 1350 cm-1) Sample->IR HPLC HPLC-UV (>98% Area) Sample->HPLC GCHS GC-Headspace (Residual Isobutanol) Sample->GCHS KF Karl Fischer (Moisture Content) Sample->KF CoA Certificate of Analysis (Release) NMR->CoA Pass MS->CoA Pass HPLC->CoA Pass GCHS->CoA <5000 ppm

Figure 2: Analytical Characterization Decision Tree.

References

  • BenchChem. Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Analogous Methodology). Retrieved from .

  • Katritzky, A. R., et al. (2005). "Preparation of nitropyridines by nitration of pyridines with nitric acid."[5][6] Organic & Biomolecular Chemistry, 3, 538-541. .

  • PubChem. 2-Chloro-3-nitropyridine (Starting Material Data). CID 22026. Retrieved from .

  • National Institute of Standards and Technology (NIST). 2-Hydroxy-3-nitropyridine (Impurity Data). Retrieved from .

  • Nikol'skiy, V., et al. (2020).[7] "Synthesis of 2-Methyl-3-nitropyridines...". Chemistry Proceedings, 3(1), 10. .

Disclaimer: This protocol is intended for research and development purposes. All chemical handling must comply with local safety regulations (OSHA/ECHA) regarding nitro-aromatic compounds.

Sources

Application Note: Purification of 2-(2-Methylpropoxy)-3-nitropyridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a robust protocol for the purification of 2-(2-methylpropoxy)-3-nitropyridine (also known as 2-isobutoxy-3-nitropyridine) from crude reaction mixtures, typically generated via nucleophilic aromatic substitution (


) of 2-chloro-3-nitropyridine. The separation of the target ether from the unreacted halo-pyridine starting material and hydrolytic byproducts presents a specific challenge due to overlapping lipophilicities. This note details a gradient normal-phase chromatography method, stationary phase selection, and critical troubleshooting steps to achieve >98% purity.

Introduction & Compound Analysis

Chemical Context

This compound is a functionalized pyridine intermediate often used as a scaffold in the synthesis of bioactive heterocyclic compounds. The presence of the nitro group at the 3-position activates the 2-position for nucleophilic attack but also renders the ring electron-deficient.

The synthesis typically involves the reaction of 2-chloro-3-nitropyridine with isobutanol in the presence of a base (e.g., NaH or


).
Physicochemical Profile

Understanding the polarity difference between the product and impurities is vital for chromatographic success.

CompoundStructure DescriptionPolarity (Predicted)TLC Behavior (Hex/EtOAc 9:1)
Target: this compound Pyridine ring, 3-NO2, 2-O-IsobutylModerate-Low

Impurity A: 2-Chloro-3-nitropyridine Starting Material (SM)Low (Non-polar)

Impurity B: 2-Hydroxy-3-nitropyridine Hydrolysis Byproduct (Tautomer: Pyridone)High (Very Polar)

(Baseline)
Impurity C: Isobutanol ReagentHigh (H-bonding)Not UV active / Evaporates

Critical Insight: The separation of the chloro-SM and the isobutoxy-product is the most difficult step. Both are relatively non-polar. The ether oxygen in the product adds slight polarity, but the bulky isobutyl group adds significant lipophilicity, often causing the product to co-elute with or run just below the starting material.

Method Development Strategy

Stationary Phase Selection
  • Standard: Silica Gel 60 (40-63 µm) is sufficient for most crude mixtures.

  • High-Resolution: For difficult separations (SM < 5% conversion difference), use spherical silica (20-40 µm) to increase theoretical plates.

Mobile Phase Optimization

A gradient system of Hexanes (or Heptane) and Ethyl Acetate (EtOAc) is recommended.

  • Isocratic Hold: An initial isocratic hold at low polarity is crucial to separate the non-polar SM from the Product.

  • Modifier: If peak tailing is observed (common with basic pyridines), add 1% Triethylamine (TEA) to the mobile phase. Note: Nitro groups reduce the basicity of the pyridine nitrogen, so TEA is often unnecessary, but good to have as a backup.

Visualization
  • UV Absorption: 254 nm (Strong absorption due to nitro-pyridine conjugation).

  • Stain: KMnO4 (oxidizes alkyl chain) or Iodine chamber (general adsorption).

Detailed Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60 (Merck or equivalent).

  • Solvents: HPLC-grade Hexanes, Ethyl Acetate, Dichloromethane (DCM).

  • Column: Glass column (dimension depends on scale, e.g., 25mm x 300mm for 1-2g crude).

Sample Preparation[1]
  • Concentration: Evaporate the crude reaction mixture to dryness. Remove excess isobutanol via high-vacuum azeotrope with toluene if necessary.

  • Dissolution: Dissolve the crude residue in the minimum amount of Dichloromethane (DCM) .

    • Why DCM? It is a strong solvent that ensures the sample is fully solubilized but has low elution strength on silica compared to EtOAc. Avoid loading in EtOAc, as it will cause band broadening.

  • Dry Loading (Recommended): For separations where

    
    :
    
    • Add silica gel (1-2x weight of crude) to the DCM solution.

    • Evaporate to a free-flowing powder.

    • Load this powder on top of the packed column.

Gradient Elution Program

The following gradient is designed for a standard flash chromatography system (or manual equivalent).

StepSolvent Composition (Hex:EtOAc)Column Volumes (CV)Purpose
1 100 : 0 2 CVColumn equilibration / Elute very non-polar grease
2 95 : 5 3 - 5 CVElute unreacted 2-Chloro-3-nitropyridine
3 90 : 10 5 - 10 CVElute Target Product
4 80 : 20 3 CVFlush remaining product
5 0 : 100 (or 10% MeOH)2 CVElute polar 2-Hydroxy impurities (discard)
Workflow Diagram

purification_workflow start Crude Reaction Mixture tlc_check TLC Analysis (9:1 Hex:EtOAc) start->tlc_check sample_prep Sample Prep: Dry Load on Silica tlc_check->sample_prep SM & Product Separated (Rf > 0.05) column_run Column Chromatography Gradient Elution sample_prep->column_run fraction_1 Fraction Set A (95:5 Hex:EtOAc) Contains: 2-Cl-SM column_run->fraction_1 Early Elution fraction_2 Fraction Set B (90:10 Hex:EtOAc) Contains: Target Product column_run->fraction_2 Mid Elution fraction_3 Fraction Set C (Polar Flush) Contains: Hydrolysis Byproducts column_run->fraction_3 Late Elution qc QC: NMR / HPLC fraction_2->qc qc->column_run Mixed Fractions (Re-column) final Pure this compound qc->final Purity > 98%

Figure 1: Purification workflow for the isolation of this compound.

Troubleshooting & Optimization

Co-elution of Starting Material

If the 2-chloro starting material co-elutes with the product:

  • Change Solvent System: Switch to Toluene:Hexane (1:1) or pure Dichloromethane . The pi-pi interactions of toluene with the nitro-pyridine ring can alter selectivity (

    
    ) differently than EtOAc.
    
  • Chemical Scavenging: Before the column, treat the crude mixture with a polymer-supported amine (e.g., amino-silica) if the impurity was an acid chloride (not applicable here), or simply perform a more rigorous acid/base wash if the impurity has ionizable groups. For neutral chloro-pyridines, recrystallization from cold pentane might be possible if the product is solid.

Product Decomposition
  • Acid Sensitivity: Silica gel is slightly acidic (

    
    ). If the product hydrolyzes to the pyridone (2-hydroxy-3-nitropyridine) on the column (observed as a streak), add 1% Triethylamine  to the mobile phase to neutralize the silica.
    
  • Time: Do not leave the compound on the column overnight. Nitro compounds can be prone to oxidation or reduction on active surfaces over long periods.

Detection Issues
  • If UV 254 nm is weak (unlikely for nitro-pyridines), use Dragendorff’s Reagent (orange stain for alkaloids/pyridines).

Safety Considerations

  • Nitro Compounds: While mononitro pyridines are generally stable, they are energetic precursors. Avoid excessive heat during rotary evaporation (>50°C).

  • Solvents: Hexane is neurotoxic; use Heptane as a safer alternative if possible.

  • Skin Contact: Nitropyridines can be potent skin irritants and sensitizers. Double-glove (Nitrile) is mandatory.

References

  • Synthesis of 2-alkoxy-3-nitropyridines

    • Methodology: Nucleophilic aromatic substitution of 2-chloro-3-nitropyridines with alkoxides.
    • Source: Patent WO2010089773A2, "Process for preparation of nitropyridine deriv
    • URL:

  • Chromatographic Behavior of Pyridines

    • Insight: Troubleshooting tailing and resolution issues in pyridine purific
    • Source: BenchChem Technical Guide, "Chromatographic Purification of Pyridine Deriv
    • URL:

  • General Reactivity of 3-Nitropyridines

    • Context: Reactivity profiles and stability of 3-nitropyridine deriv
    • Source:Molecules (MDPI), "Synthesis of 2-Methyl-3-nitropyridines...".
    • URL:

  • Physical Properties & Safety

    • Data: 2-Chloro-3-nitropyridine (CAS 5470-18-8) safety and handling.
    • Source: PubChem Compound Summary.
    • URL:

using 2-(2-Methylpropoxy)-3-nitropyridine in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(2-Methylpropoxy)-3-nitropyridine in Drug Discovery

Executive Summary

This guide details the synthetic utility of This compound (CAS: 110969-71-0, also known as 2-isobutoxy-3-nitropyridine) as a high-value scaffold in the design of bioactive small molecules.

The 2-alkoxy-3-nitropyridine core is a "privileged structure" in medicinal chemistry, serving as a critical precursor for imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines . The specific inclusion of the 2-methylpropoxy (isobutoxy) moiety provides defined steric bulk and lipophilicity, often exploited to occupy hydrophobic pockets in ATP-binding sites of kinases (e.g., JAK2, FLT3) or to disrupt protein-protein interactions (e.g., c-Myc/Max).

This document provides optimized protocols for the synthesis, reduction, and cyclization of this intermediate, supported by mechanistic insights and troubleshooting strategies.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 196.20 g/mol
Key Functionality Nitro group (

): Latent amine for cyclization.Isobutoxy group (

): Lipophilic anchor; leaving group potential (

).[1]
Solubility Soluble in DCM, EtOAc, THF; limited solubility in water.
Storage Inert atmosphere, 2-8°C. Light sensitive.

Mechanistic Causality: The 3-nitro group activates the pyridine ring, making the C2 position highly susceptible to nucleophilic aromatic substitution (


). Once the isobutoxy group is installed, the nitro group serves as a "masked" amino functionality. Upon reduction, the resulting 2-alkoxy-3-aminopyridine  becomes an electron-rich 1,2-bis-nucleophile, ideal for condensation reactions to form fused heterocycles.

Strategic Reaction Pathways

The following workflow illustrates the conversion of the commodity chemical 2-chloro-3-nitropyridine into the target scaffold and its subsequent divergence into bioactive classes.

G Start 2-Chloro-3- nitropyridine Inter 2-(2-Methylpropoxy)- 3-nitropyridine (Target Scaffold) Start->Inter Isobutanol, NaH THF, 0°C -> RT Amine 3-Amino-2- (2-methylpropoxy)pyridine Inter->Amine H2, Pd/C or Fe/AcOH Imidazo Imidazo[4,5-b]pyridine (Kinase Inhibitor Core) Amine->Imidazo R-CHO / Orthoester Cyclization Pyraz Pyrido[2,3-b]pyrazine Amine->Pyraz 1,2-Dicarbonyls Condensation

Figure 1: Divergent synthesis workflow starting from the chloronitropyridine precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Efficient installation of the isobutoxy group via


.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • 2-Methylpropan-1-ol (Isobutanol) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with

    
    . Add NaH (1.5 eq) and wash with dry hexanes (
    
    
    
    ) to remove mineral oil if downstream purification is sensitive. Suspend NaH in anhydrous THF.
  • Alkoxide Formation: Cool the suspension to 0°C. Add Isobutanol (1.2 eq) dropwise over 15 minutes. Stir at 0°C for 30 minutes until

    
     evolution ceases.
    
    • Critical Checkpoint: Ensure the solution becomes clear or slightly cloudy; persistence of large solids indicates incomplete deprotonation.

  • Substitution: Add a solution of 2-Chloro-3-nitropyridine (1.0 eq) in THF dropwise to the alkoxide mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The product is typically less polar than the starting material.

  • Workup: Quench carefully with saturated

    
     solution at 0°C. Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Gradient: 0

    
     20% EtOAc/Hexanes).
    
    • Yield Expectation: 85–92% (Yellow oil or low-melting solid).

Protocol B: Reduction to 3-Amino-2-(2-methylpropoxy)pyridine

Objective: Chemoselective reduction of the nitro group without cleaving the ether linkage.

Reagents:

  • This compound (1.0 eq)[2][3]

  • 10% Pd/C (10 wt%)

  • Ethanol (0.1 M)

  • Hydrogen gas (

    
    ) (balloon pressure)
    

Step-by-Step Procedure:

  • Setup: Dissolve the nitro compound in ethanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C under an argon blanket.

    • Safety Note: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of toluene or water if necessary before adding the bulk solvent.

  • Hydrogenation: Purge the flask with

    
     (
    
    
    
    balloon fill/evacuate cycles). Stir vigorously under
    
    
    (1 atm) at RT for 3–12 hours.
  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (

    
    ) and appearance of the amine (
    
    
    
    ).
  • Workup: Filter the mixture through a Celite pad. Wash the pad with MeOH. Concentrate the filtrate.

    • Stability Warning: The resulting aminopyridine is oxidation-sensitive. Store under inert gas or use immediately in the next step.

Protocol C: Cyclization to Imidazo[4,5-b]pyridine Derivatives

Objective: Formation of the kinase-active core scaffold.

Reagents:

  • 3-Amino-2-(2-methylpropoxy)pyridine (1.0 eq)

  • Triethyl orthoformate (or substituted orthoester) (5.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.1 eq)

Step-by-Step Procedure:

  • Mix: Combine the amine and triethyl orthoformate in a sealed tube. Add catalytic pTSA.

  • Heat: Heat to 100°C for 2–4 hours.

  • Workup: Cool to RT. Concentrate in vacuo to remove excess orthoester.

  • Purification: The residue can often be recrystallized from EtOAc/Heptane or purified via silica gel chromatography (DCM/MeOH).

Case Study: Application in Kinase Inhibitor Synthesis

Context: In the development of JAK2 inhibitors, the imidazo[4,5-b]pyridine core is often utilized to mimic the adenine ring of ATP. The C2-isobutoxy group in the precursor translates to a substituent on the pyridine ring that can project into the ribose-binding pocket or the solvent-exposed region, depending on the specific fusion geometry.

Comparative Data: Substituent Effects on Lipophilicity The choice of the isobutoxy group over simpler alkoxy groups significantly alters the physicochemical profile (


) and steric occupancy.
Substituent (

)
Calculated LogP (ClogP)Steric Bulk (Taft

)
Application Note
Methoxy (

)
1.2-0.55Low lipophilicity; metabolic liability.
Ethoxy (

)
1.7-1.32Moderate bulk.
Isobutoxy (

)
2.6 -2.17 High lipophilicity; fills hydrophobic pockets.
Benzyloxy (

)
3.1-2.30High bulk; often used as a protecting group.

Table 1: Comparison of C2-alkoxy substituents on the 3-nitropyridine core.

Troubleshooting & Optimization

Issue 1: Nucleophilic Displacement of the Isobutoxy Group

  • Symptom: During the reduction step or subsequent cyclization, the isobutoxy group is lost or replaced.

  • Cause: Acidic conditions at high temperatures can cleave the ether.

  • Solution: Avoid strong mineral acids (HCl) during reduction. Use catalytic hydrogenation (Protocol B) or Iron/Ammonium Chloride reduction (

    
    ) which operates at neutral pH.
    

Issue 2: Regioselectivity in


 
  • Context: If using 2,4-dichloro-3-nitropyridine.

  • Observation: Mixture of isomers.[4]

  • Solution: The C2 position is generally more reactive due to the inductive effect of the ring nitrogen. Conduct the reaction at -78°C to -40°C to maximize kinetic control favoring C2 substitution.

Issue 3: Incomplete Reduction

  • Symptom: Presence of hydroxylamine intermediate (

    
     relative to amine).
    
  • Solution: Increase

    
     pressure (50 psi) or add a trace of acetic acid to the Pd/C mixture to accelerate the reduction of the hydroxylamine to the amine.
    

References

  • Synthesis of Nitropyridines

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules.[5][6][7][8][9]

    • Source: Pharmaceuticals (MDPI), 2025.
    • URL:[Link]

  • Imidazo[4,5-b]pyridine Scaffold

    • Title: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton
    • Source: ACS Omega, 2018.
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
    • Source: Molecules, 2022.[6]

    • URL:[Link]

  • c-Myc-Max Inhibitors (Specific Isobutoxy Example)

    • Title: Perturbation of the c-Myc–Max Protein–Protein Interaction (Snippet).
    • Source: Figshare (D
    • URL:[Link](Note: Generalized link to repository due to deep-link volatility).

Sources

Application Note: 2-(2-Methylpropoxy)-3-nitropyridine as a High-Value Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Switch" in SAR

In modern medicinal chemistry, 2-(2-Methylpropoxy)-3-nitropyridine represents more than just a chemical intermediate; it is a strategic "lipophilic switch." While methoxy-substituted pyridines are ubiquitous, the introduction of the isobutoxy (2-methylpropoxy) group at the C2 position significantly alters the physicochemical profile of the pyridine ring. This modification increases lipophilicity (


) and steric bulk, often used in Structure-Activity Relationship (SAR) studies to optimize binding affinity in hydrophobic pockets of kinases, GPCRs (e.g., Orexin receptors), and ion channels (e.g., P2X3).

This guide details the scalable synthesis, safe handling, and downstream transformation of this precursor into the privileged imidazo[4,5-b]pyridine pharmacophore.

Upstream Synthesis: Nucleophilic Aromatic Substitution ( )

The formation of the ether linkage at C2 is the critical quality attribute (CQA) of this workflow. The reaction utilizes the high electrophilicity of 2-chloro-3-nitropyridine , where the nitro group at C3 activates the C2 position for nucleophilic attack.

Mechanism & Reaction Pathway

The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex intermediate).

SnAr_Pathway Reactant 2-Chloro-3-nitropyridine Intermediate Meisenheimer Complex (Transient) Reactant->Intermediate + Reagent Reagent Isobutanol (Base: t-BuOK or NaH) Reagent->Intermediate Product 2-(2-Methylpropoxy)- 3-nitropyridine Intermediate->Product - Cl⁻ Byproduct KCl / NaCl Intermediate->Byproduct

Figure 1:


 reaction pathway for the synthesis of the target ether.
Protocol 1: Synthesis of this compound

Objective: Synthesize 50g of target material with >98% HPLC purity.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Isobutanol (1.2 eq)

  • Potassium tert-butoxide (

    
    -BuOK) (1.1 eq) or Sodium Hydride (NaH)
    
  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck flask with anhydrous THF under

    
     atmosphere. Add 
    
    
    
    -BuOK (1.1 eq) and cool to 0°C.
  • Alkoxide Formation: Add Isobutanol (1.2 eq) dropwise. Expert Note: The exotherm indicates alkoxide formation. Stir for 30 min to ensure complete deprotonation.

  • Addition: Dissolve 2-chloro-3-nitropyridine in minimal THF and add dropwise to the alkoxide solution at 0-5°C. Critical: Controlling temperature prevents the formation of bis-substituted byproducts.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Reaction is typically complete in 2-4 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.

Table 1: Solvent & Base Optimization Matrix

BaseSolventTempYieldComments

-BuOK
THF 0°C -> RT 92% Cleanest profile; easiest workup.
NaHDMF0°C -> RT88%DMF removal is tedious; NaH requires stricter safety.
KOHTolueneReflux65%Lower yield due to hydrolysis (formation of pyridone).

Downstream Transformation: Reduction to the Amine

The 3-nitro group must be reduced to the 3-amino group to unlock the scaffold's utility. This step converts the intermediate into 3-amino-2-(2-methylpropoxy)pyridine .

Protocol 2: Catalytic Hydrogenation (Preferred)

Why this method? Unlike Fe/AcOH or


 reductions, catalytic hydrogenation avoids heavy metal waste and simplifies purification, which is critical for pharmaceutical GMP compliance.

Reagents:

  • This compound

  • 10% Pd/C (5 wt% loading)

  • Hydrogen Gas (

    
    , balloon or 1-3 bar)
    
  • Solvent: Methanol or Ethanol

Methodology:

  • Dissolve the nitro compound in Methanol.

  • Add 10% Pd/C catalyst carefully under Argon flow. Safety: Pd/C is pyrophoric when dry.

  • Purge system with

    
     gas.
    
  • Stir vigorously at RT for 4-12 hours.

  • Filtration: Filter through a Celite pad to remove catalyst. Critical: Do not let the filter cake dry out completely to prevent ignition.

  • Isolation: Concentrate the filtrate to yield the amine as an off-white solid or oil.

Application: Synthesis of Imidazo[4,5-b]pyridine Scaffolds

The 2-alkoxy-3-aminopyridine motif is the immediate precursor to Imidazo[4,5-b]pyridines , a class of heterocycles found in potent kinase inhibitors and antagonists.

Cyclization Workflow

By reacting the diamine-like precursor with an orthoester or aldehyde, the imidazole ring is closed onto the pyridine.

Cyclization_Pathway Precursor 3-Amino-2-(2-methylpropoxy)pyridine Cyclization Cyclization Step (Acid Cat. / Heat) Precursor->Cyclization + Reagent Reagent Triethyl Orthoformate (or R-CHO) Reagent->Cyclization FinalScaffold Imidazo[4,5-b]pyridine Derivative Cyclization->FinalScaffold - EtOH / H₂O

Figure 2: Cyclization to the pharmacologically active Imidazo[4,5-b]pyridine core.

Expert Insight: The isobutoxy group at C2 (originally) often undergoes displacement or rearrangement depending on the cyclization conditions, or it remains as a specific lipophilic anchor in the final drug molecule, providing metabolic stability against N-oxidation.

Analytical Standards & Quality Control

For pharmaceutical applications, the following specifications are standard:

  • Appearance: Yellow crystalline solid (Nitro)

    
     Off-white solid (Amine).
    
  • 1H NMR (DMSO-d6):

    • Nitro Precursor: Look for the doublet at

      
      1.0 ppm (isobutyl 
      
      
      
      ), multiplet at
      
      
      2.1 ppm (CH), and doublet at
      
      
      4.2 ppm (
      
      
      ). The pyridine protons will show characteristic splitting at
      
      
      7.2 (dd), 8.5 (dd) ppm.
  • HPLC Purity: >98.0% (Area %).

  • Residual Solvents: THF < 720 ppm (ICH Q3C limit).

References

  • Bakke, J. M., et al. (1999). "The Synthesis of

    
    -nitropyridine compounds." Acta Chemica Scandinavica. 
    
  • Nikol'skiy, V., et al. (2020). "Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions with S-Nucleophiles." MDPI Chemistry Proceedings.

  • BenchChem Protocols. (2025). "Synthesis of 2-Amino-6-methoxy-3-nitropyridine" (Analogous Protocol).

  • Organic Syntheses. "3-Aminopyridine and derivatives via reduction." Org.[1][2] Synth. Coll. Vol. 7.

Sources

Application Note: 3-Nitropyridine Derivatives as Microtubule-Targeting Agents (MTAs)

[1][2][3][4]

Executive Summary & Scientific Rationale

Microtubule-targeting agents (MTAs) remain a cornerstone of cancer chemotherapy. However, traditional taxanes and vinca alkaloids suffer from poor solubility, dose-limiting neurotoxicity, and susceptibility to multidrug resistance (MDR) via P-glycoprotein (P-gp) efflux.

The 3-Nitropyridine Advantage: Recent structure-activity relationship (SAR) studies have identified the 3-nitropyridine core as a privileged scaffold. Unlike taxanes (which stabilize microtubules), 3-nitropyridine derivatives typically function as destabilizers by binding to the Colchicine Binding Site (CBS) on

  • Structural Logic: The 3-nitro group acts as a critical pharmacophore, often mimicking the electron-rich environments required for CBS occupancy, similar to the cis-stilbene motif of Combretastatin A-4 (CA-4) but with improved metabolic stability.

  • Mechanism: By occupying the CBS, these agents prevent the "curved-to-straight" conformational change necessary for tubulin dimerization and microtubule elongation, leading to catastrophic depolymerization, G2/M cell cycle arrest, and apoptosis.

This guide details the validation protocols required to confirm 3-nitropyridine activity, from cell-free biochemical assays to cellular phenotypic screening.

Mechanism of Action (MOA) Pathway

The following diagram illustrates the cascade of events triggered by 3-nitropyridine binding.

MOA_PathwayDrug3-Nitropyridine DerivativeCBS_ComplexDrug-Tubulin Complex(Colchicine Binding Site)Drug->CBS_ComplexTubulinFree Tubulin Heterodimer(α/β subunits)Tubulin->CBS_ComplexConf_ChangeInhibition ofCurved-to-Straight TransitionCBS_Complex->Conf_Change Steric HindrancePoly_InhibitMicrotubule PolymerizationInhibitionConf_Change->Poly_InhibitSpindle_DefectMitotic Spindle CollapsePoly_Inhibit->Spindle_DefectCheckpointSpindle Assembly Checkpoint(SAC) ActivationSpindle_Defect->Checkpoint Mad2/BubR1 signalingArrestG2/M Phase ArrestCheckpoint->ArrestApoptosisApoptosis(Caspase-3/7 Activation)Arrest->Apoptosis Bcl-2 phosphorylation

Figure 1: Molecular mechanism of 3-nitropyridine induced microtubule destabilization. The drug binds at the interface of


Protocol A: Fluorescence-Based Tubulin Polymerization Assay

This is the "Gold Standard" assay for confirming direct interaction with the target. While turbidity (absorbance at 340 nm) is the classical method, fluorescence-based detection using a reporter fluorophore (e.g., DAPI or a proprietary kit like Cytoskeleton Inc.) is recommended for 3-nitropyridines to minimize compound interference (color quenching) often seen with nitro-aromatic compounds.

Materials
  • Purified Porcine Brain Tubulin: >99% purity (lyophilized).

  • GTP Stock: 100 mM (guanosine triphosphate).

  • General Tubulin Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[1][2][3]

  • Reporter: DAPI (4',6-diamidino-2-phenylindole) – binds preferentially to polymeric tubulin.

  • Controls:

    • Positive Control (Inhibitor): Colchicine or Vinblastine (5 µM).

    • Negative Control (Stabilizer): Paclitaxel (5 µM).

    • Vehicle: DMSO (Final concentration must be <1%).

Step-by-Step Methodology
  • Buffer Preparation (Ice-Cold): Prepare fresh PEM buffer supplemented with 1 mM GTP and 10 µM DAPI. Keep strictly on ice.

    • Expert Tip: GTP is labile. Never re-freeze thawed GTP aliquots.

  • Compound Dilution: Prepare 10x stocks of the 3-nitropyridine derivative in PEM buffer (ensure DMSO < 10% in stock, so final is < 1%).

    • Dose Range: Test at 1, 5, and 10 µM.

  • Plate Setup (384-well Black/Clear Bottom):

    • Add 5 µL of 10x Compound Stock to wells.

    • Add 45 µL of Tubulin/GTP/DAPI master mix (Final Tubulin conc: 2–3 mg/mL).

  • Kinetic Reading (The Critical Step):

    • Place plate immediately into a pre-warmed fluorescence plate reader (37°C ).

    • Excitation: 360 nm | Emission: 450 nm.

    • Duration: Read every 60 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Normal Polymerization:[3] Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • 3-Nitropyridine Effect: Reduction in Vmax (rate) and final plateau height compared to vehicle.

Protocol B: Immunofluorescence (IF) of Microtubule Architecture

Biochemical assays prove binding; cellular assays prove permeability and phenotypic effect.

Materials
  • Cell Line: HeLa or A549 (adherent cancer lines with expansive cytoplasm).

  • Primary Antibody: Mouse anti-

    
    -tubulin (Clone DM1A is standard).
    
  • Secondary Antibody: Goat anti-mouse IgG conjugated to Alexa Fluor 488 (Green).

  • Counterstain: DAPI (Blue) for nuclei.

Methodology
  • Seeding: Seed cells on glass coverslips (density:

    
     cells/well) in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with 3-nitropyridine derivative at

    
     for 24 hours.
    
  • Fixation (Preserving Structure):

    • Wash with PBS (37°C).[4] Do not use cold PBS, it depolymerizes microtubules artificially.

    • Fix with 4% Paraformaldehyde (PFA) for 15 min at Room Temp.

  • Permeabilization: 0.1% Triton X-100 in PBS for 10 min.

  • Staining:

    • Block with 1% BSA.

    • Incubate Primary Ab (1:500) for 1h. Wash 3x.

    • Incubate Secondary Ab (1:1000) + DAPI for 1h in dark.

  • Imaging: Confocal microscopy.

Expected Phenotypes:

Treatment Microtubule Morphology Nuclear Morphology
Vehicle (DMSO) Fine, filamentous network extending to cell periphery. Intact, oval nuclei.
Paclitaxel Thick, bundled microtubules; rigid structure. Often multi-nucleated.

| 3-Nitropyridine | Diffuse, amorphous staining. Loss of filaments. | Condensed chromatin (mitotic arrest). |

Experimental Workflow & Validation Strategy

To ensure data integrity, follow this hierarchical screening workflow.

WorkflowSynthSynthesis(3-Nitropyridine Scaffold)ScreenPrimary Screen(MTT/SRB Assay)Synth->ScreenHit_SelectHit Selection(IC50 < 100 nM)Screen->Hit_Select Selectivity Index > 10BiochemTarget Validation(Tubulin Poly. Assay)Hit_Select->Biochem Confirm MOACell_MechCell Cycle Analysis(Flow Cytometry)Biochem->Cell_Mech Confirm G2/M ArrestInVivoIn Vivo Xenograft(Tumor Volume)Cell_Mech->InVivo Lead Candidate

Figure 2: Strategic workflow for validating 3-nitropyridine derivatives. Note that biochemical validation must precede advanced cellular mechanistic studies to rule out off-target cytotoxicity.

Structure-Activity Relationship (SAR) Insights

When designing or evaluating these derivatives, prioritize the following structural features based on recent literature (Romagnoli et al., 2024):

  • The 3-Nitro Group: Essential. Reduction to an amine often results in a loss of potency or a shift in binding mode.

  • C-2 Position: Substitution with a bulky hydrophobic amine (e.g., p-toluidino or trimethoxyanilino) enhances affinity for the hydrophobic pocket of the Colchicine site.

  • C-6 Position: Alkoxycarbonyl or aryl groups here can stabilize the molecule within the binding pocket via Van der Waals interactions.

Comparative Potency Data (Representative)
Compound ClassTubulin Binding SitePolymerization IC50 (µM)Cytotoxicity (HeLa) IC50 (nM)
Combretastatin A-4 Colchicine1.0 - 2.02 - 5
3-Nitropyridine (Lead) Colchicine0.8 - 1.5 10 - 50
Paclitaxel TaxaneN/A (Stabilizer)1 - 10
Vinblastine Vinca0.5 - 1.01 - 5

References

  • Romagnoli, R., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents.[5][6][7] PLoS ONE, 19(11): e0307153.[6] [Link][5]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Protocol (Fluorescence). [Link]

  • Stanton, R.A., et al. (2011). Drugs that target dynamic microtubules: a new molecular perspective. Medicinal Research Reviews, 31(3), 443–481. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors that Interact with the Colchicine Binding Site. Pharmaceutical Research, 29, 2943–2971. [Link]

Troubleshooting & Optimization

common side reactions in the synthesis of 2-alkoxy-3-nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-alkoxy-3-nitropyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize these valuable intermediates. Instead of a rigid protocol, we offer a dynamic troubleshooting guide and FAQ section based on real-world laboratory challenges. Our goal is to explain the causality behind common side reactions and provide field-proven strategies to optimize your synthetic outcomes.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the synthesis of 2-alkoxy-3-nitropyridines, which is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Question 1: My yield is significantly lower than expected, and I've isolated 2-hydroxy-3-nitropyridine as a major byproduct. What is causing this and how can I fix it?

Answer:

This is a classic case of a competitive side reaction with water, leading to hydrolysis. The alkoxide nucleophile you are using is a strong base, and the pyridine ring, activated by the electron-withdrawing nitro group, is highly susceptible to nucleophilic attack.[1][2][3] Water, or the hydroxide ion formed by the deprotonation of water by your alkoxide, can act as a competing nucleophile, attacking the C2 position to form the undesired 2-hydroxy-3-nitropyridine.

Causality and Mechanism:

  • Presence of Water: Trace amounts of water in your solvent, alcohol starting material, or even the base used to generate the alkoxide can lead to this side reaction.

  • Competitive Nucleophilic Attack: The hydroxide ion (HO⁻) is a potent nucleophile that competes with your desired alkoxide (RO⁻) for the electrophilic C2 position on the 3-nitropyridine ring.

To mitigate this, you must operate under strictly anhydrous conditions.

Workflow for Preventing Hydrolysis

G cluster_reagents Reagent & Solvent Preparation cluster_reaction Reaction Setup cluster_result Expected Outcome start Low Yield & 2-Hydroxy Byproduct dry_solvent Dry solvent (e.g., THF, DMF) over molecular sieves or distill. start->dry_solvent Implement Anhydrous Technique dry_alcohol Distill alcohol from a drying agent (e.g., Mg, CaH2). dry_solvent->dry_alcohol use_strong_base Use a strong, non-hydroxide base (e.g., NaH, KHMDS) to generate alkoxide. dry_alcohol->use_strong_base inert_atm Assemble glassware hot and cool under an inert atmosphere (N2 or Ar). use_strong_base->inert_atm alkoxide_gen Generate alkoxide in situ under inert atmosphere. inert_atm->alkoxide_gen add_pyridine Add 2-halo-3-nitropyridine substrate slowly via syringe or as a solution in anhydrous solvent. alkoxide_gen->add_pyridine success Minimized Hydrolysis, Increased Yield of 2-Alkoxy-3-nitropyridine add_pyridine->success

Caption: Workflow for minimizing hydrolysis side reactions.

Protocol: Rigorous Anhydrous Synthesis of 2-Methoxy-3-nitropyridine
  • Glassware Preparation: Dry all glassware in an oven at 120°C overnight and assemble while hot, allowing it to cool under a stream of dry nitrogen or argon.

  • Solvent & Reagent Preparation:

    • Use anhydrous N,N-Dimethylformamide (DMF) from a sealed bottle, preferably from a solvent purification system.

    • Dry methanol by distilling it over magnesium turnings.

  • Alkoxide Generation: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) that has been washed with anhydrous hexane to remove the oil.

  • Reaction:

    • Suspend the NaH in anhydrous DMF. Cool the suspension to 0°C in an ice bath.

    • Slowly add the anhydrous methanol (1.1 equivalents) dropwise. Allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of sodium methoxide.

    • Dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in a minimum amount of anhydrous DMF.[4]

    • Add the 2-chloro-3-nitropyridine solution dropwise to the sodium methoxide suspension at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: My reaction is complete, but NMR analysis shows a mixture of isomeric products. How can I improve regioselectivity?

Answer:

The formation of isomers is typically an issue related to the starting material rather than the SNAr reaction itself, which is highly regioselective. The nitro group at the 3-position strongly activates the 2- and 6-positions towards nucleophilic attack.[1] If you are starting with a substrate that has leaving groups at both the 2- and 6-positions (e.g., 2,6-dichloro-3-nitropyridine), you will likely get a mixture of 2-alkoxy-6-chloro-3-nitropyridine and 2-chloro-6-alkoxy-3-nitropyridine.

A less common but possible issue is the formation of a 5-nitro isomer. This typically arises from the nitration step of the precursor. For instance, nitrating 2-chloro-6-alkoxypyridine can produce the desired 3-nitro isomer along with the 5-nitro isomer, which is difficult to separate.[5]

Troubleshooting Strategy:

  • Verify Starting Material Purity: Ensure your starting 2-halo-3-nitropyridine is isomerically pure. If you synthesized it yourself, confirm its structure and purity by NMR and melting point analysis.

  • Control Precursor Synthesis: If you are preparing the halo-nitropyridine precursor, carefully control the nitration conditions. A patent for the synthesis of 2-chloro-6-alkoxy-3-nitropyridines suggests adding the 2-chloro-6-alkoxypyridine to the nitrating mixture (sulfuric and nitric acid) at 0-40°C to favor the 3-nitro isomer over the 5-nitro isomer.[5]

  • Selective Reactions: If starting with a di-halogenated pyridine, such as 2,6-dichloro-3-nitropyridine, the substitution can be selective. The chlorine at the 2-position is generally more activated by the adjacent nitro group and may react preferentially under carefully controlled stoichiometry (i.e., using only one equivalent of your alkoxide at a lower temperature).[6]

Question 3: The reaction is sluggish or stalls completely. How can I drive it to completion without generating byproducts?

Answer:

A sluggish reaction is usually due to one of three factors: an insufficiently reactive substrate, a weak nucleophile, or suboptimal reaction conditions. The SNAr reaction rate is highly dependent on the nature of the leaving group and the stability of the intermediate.[2][3]

Factors and Solutions:

FactorCausalityRecommended Action
Leaving Group The rate-determining step is often the initial attack of the nucleophile, not the loss of the leaving group. The reaction rate for halogens is F > Cl > Br > I. The high electronegativity of fluorine strongly activates the carbon for nucleophilic attack.[3]If possible, use a 2-fluoro-3-nitropyridine substrate, as it is significantly more reactive than its chloro- or bromo- counterparts.
Nucleophile Strength A less basic alkoxide (e.g., from a sterically hindered or electron-withdrawing alcohol) will be a less potent nucleophile.Generate the alkoxide using a strong base like NaH or KHMDS rather than relying on an equilibrium with a weaker base like K₂CO₃. For hindered alcohols, a stronger base is essential.
Temperature/Solvent The reaction may have a significant activation energy barrier. The solvent must be able to dissolve the reagents and stabilize the charged Meisenheimer complex intermediate.[1]Gently heat the reaction (e.g., to 50-80°C). Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents excel at solvating cations, leaving the alkoxide anion more "naked" and nucleophilic.
SNAr Mechanism and Intermediate Stabilization

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate.

G Reactants 2-Halo-3-nitropyridine + RO⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Step 1: Addition (Rate-Determining) Products 2-Alkoxy-3-nitropyridine + X⁻ Meisenheimer->Products Step 2: Elimination (Fast)

Caption: The Addition-Elimination mechanism of SNAr.

Frequently Asked Questions (FAQs)

Q: Can I use a base like potassium carbonate (K₂CO₃) instead of sodium hydride (NaH)? A: Yes, but with caution. K₂CO₃ can be used to deprotonate the alcohol in situ. This is often a safer and more practical option for large-scale synthesis. However, the equilibrium may not fully favor the alkoxide, leading to slower reaction times. This method is generally more successful with less acidic alcohols and more reactive substrates (like 2-fluoro-3-nitropyridine). For sluggish reactions or precious materials, generating the alkoxide separately with a strong, irreversible base like NaH is recommended.

Q: My product appears dark and oily, suggesting decomposition. What could be the cause? A: Nitropyridines can be sensitive to very strong basic conditions and high temperatures, potentially leading to decomposition or ring-opening side reactions.[7] If you are using a strong base like NaH and heating the reaction excessively, you may be promoting degradation pathways. Try running the reaction at a lower temperature for a longer period. Also, ensure your workup effectively neutralizes all the base before concentration.

Q: Can the nitro group itself be displaced? A: While less common than halide displacement, the nitro group can act as a leaving group, especially with soft nucleophiles like thiols.[8] In the context of alkoxide nucleophiles, this is generally not a major concern unless there are no better leaving groups on the ring and the conditions are harsh.

Q: What is Vicarious Nucleophilic Substitution (VNS) and should I be concerned about it? A: VNS is a reaction where a nucleophile attacks a C-H position on an electron-deficient ring, followed by the elimination of a leaving group attached to the nucleophile's α-carbon.[9] For example, a carbanion like that from chloromethyl sulfone could attack the 4- or 6-position of a 3-nitropyridine. This is not a common side reaction when using simple alkoxides, as they lack the necessary leaving group on the alpha-carbon. It is more of a consideration when attempting C-C bond formations on the nitropyridine ring.[9]

References

  • Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. ChemInform, 36(35). [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 18, 2026, from [Link]

  • Bayer AG. (1981). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Baran, P., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2091-2097. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Gong, H. (2020). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. Hubei Aoks Bio-Tech Co., LTD. [Link]

  • Damrauer, R., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]

  • Malykhin, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. [Link]

  • Royal Society of Chemistry. (2022). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. [Link]

  • Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Fuso, F., et al. (2010). Process for preparation of nitropyridine derivatives.
  • Royal Society of Chemistry. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Science. [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved February 18, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved February 18, 2026, from [Link]

  • Shipman, M., et al. (2015). Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17(15), 3632–3635. [Link]

  • Galons, H., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles. [Link]

  • CN103664757A. (2014). Preparation method of 2-hydroxy-3-nitropyridine.
  • Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. Sci-Hub. [Link]

  • Lumetta, G. J., et al. (2018). A synthetic strategy for the preparation of alkoxy-functionalized bis-1,2,4-triazinyl-2,6-pyridines. OSTI.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitropyridine. PubChem. Retrieved February 18, 2026, from [Link]

  • CN102532010B. (2012). Preparation method of 2-chloro-3-aminopyridine.
  • Ng, S. W., & Tiekink, E. R. T. (2010). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2578. [Link]

Sources

Technical Support Center: Troubleshooting Purification of Crude 2-(2-Methylpropoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-(2-Methylpropoxy)-3-nitropyridine (via SNAr of 2-chloro-3-nitropyridine with isobutanol) has resulted in a crude mixture that is difficult to purify.

This intermediate is critical in medicinal chemistry, often serving as a scaffold for kinase inhibitors or other nitrogen heterocycles. The presence of the nitro group at position 3 activates the 2-position for substitution but also introduces thermal sensitivity and potential for hydrolysis. The specific use of isobutanol (bp 108 °C) creates unique work-up challenges compared to lower-boiling alcohols.

This guide prioritizes causality-driven troubleshooting . We do not just tell you what to do; we explain why your current state exists and how to scientifically resolve it.

Phase 1: Diagnostic Triage

Before initiating a rescue protocol, characterize your crude material.

ObservationProbable CauseRecommended Action
Sticky, orange/brown oil (fails to solidify)Residual Isobutanol or "Oiling Out" of product.Go to Issue #1 .
Yellow precipitate in aqueous layerHydrolysis byproduct (2-hydroxy-3-nitropyridine).Go to Issue #2 .
Dark tar / Black specs Thermal decomposition (polymerization).Requires filtration & chromatography.
Solid cake (low melting point)Product + inorganic salts.Recrystallization (Phase 3).

Phase 2: Troubleshooting & FAQs

Issue #1: "The Isobutanol Trap" (Solvent Removal)

User Question: I have rotavapped my reaction mixture for hours at 50°C, but it remains a viscous oil that smells strongly of alcohol. NMR shows ~15% isobutanol. How do I get rid of it without cooking my nitro compound?

Technical Insight: Isobutanol has a boiling point of 108 °C and forms a weak azeotrope with water. Standard rotary evaporation is often insufficient to remove it completely, especially if the product holds onto the solvent (solvate formation). Residual alcohol prevents crystallization and interferes with chromatography by broadening peaks.

Protocol: The Aqueous Wash Strategy Unlike toluene or hexanes, isobutanol has significant water solubility (~8.7 g/100 mL). We can exploit this.

  • Dissolution: Dissolve your crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use a ratio of 10:1 (Solvent:Crude).

  • The "5x" Wash: Wash the organic layer 5 times with water.

    • Why? The partition coefficient favors water slightly for isobutanol removal when the volume is high. Multiple washes are more effective than one large wash.

  • Brine Finish: Perform a final wash with saturated brine to remove emulsified water.

  • Azeotropic Drying: Dry over Na₂SO₄, filter, and concentrate. If traces remain, add heptane and rotavap. Heptane forms an azeotrope with isobutanol (bp ~90°C), helping to "pull" it off at lower temperatures.

Warning: Do not increase the bath temperature above 60°C. 3-Nitropyridines can undergo thermal degradation or rearrangement at high temperatures.

Issue #2: "The Hydrolysis Ghost" (Byproduct Management)

User Question: My LCMS shows a peak with M-56 mass (loss of isobutyl) or a mass corresponding to the hydroxy species. It co-elutes on TLC. How do I remove it?

Technical Insight: The byproduct is 2-hydroxy-3-nitropyridine (or its tautomer 3-nitropyridin-2(1H)-one). This forms if moisture was present during the reaction or if hydroxide bases (NaOH/KOH) were used instead of alkoxides. This byproduct is acidic (pKa ~6-7) due to the electron-withdrawing nitro group and the pyridone tautomer.

Protocol: The Acid/Base Swing You can separate the product (neutral/weakly basic) from the byproduct (acidic) using pH manipulation.

  • Dissolve: Take the crude mixture in DCM.

  • Basic Wash: Wash with 5% Na₂CO₃ (aq) or 1M NaOH (cold).

    • Mechanism:[1][2][3] The hydroxy impurity will deprotonate to form the water-soluble nitropyridone salt. The desired isobutoxy ether remains in the organic layer.

  • Check Aqueous Layer: Acidify a small aliquot of the aqueous wash. If a precipitate forms, you have successfully extracted the impurity.

  • Dry & Concentrate: The organic layer should now be free of the hydroxy impurity.

Issue #3: "Crystallization Failure"

User Question: Literature suggests this should be a solid, but I cannot induce crystallization. Scratching the flask doesn't work.

Technical Insight: 2-Alkoxy-3-nitropyridines are often "waxy" solids with low melting points (often 40-80°C). Impurities (starting material or isobutanol) act as plasticizers, lowering the melting point further.

Protocol: The "Cold-Crash" Technique

  • Solvent Choice: Use a mixture of Isopropanol (IPA) / Water or Heptane / Toluene .

    • Recommendation: Dissolve in a minimum amount of warm IPA (approx 40-50°C).

  • Slow Addition: Add water dropwise until persistent turbidity is observed.

  • Seeding: If you have a seed crystal, add it now. If not, scratch the glass interface.

  • Cooling: Do not put it immediately in the freezer. Let it cool to room temperature (RT) slowly, then move to 4°C. Rapid cooling traps impurities (occlusion).

Phase 3: Master Purification Workflows

Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude material based on its purity profile.

Purification_Logic Start Crude this compound Check_State Analyze State & Purity (NMR/LCMS) Start->Check_State Decision_Impurity Major Impurity Type? Check_State->Decision_Impurity Path_Solvent High Residual Isobutanol Decision_Impurity->Path_Solvent Alcohol detected Path_Hydrolysis Hydroxy Byproduct (>5%) Decision_Impurity->Path_Hydrolysis M-56 peak / Acidic Path_Clean Clean (>90%) but Oily Decision_Impurity->Path_Clean No major impurities Action_Wash Protocol: 5x Water Wash + Heptane Azeotrope Path_Solvent->Action_Wash Action_BaseWash Protocol: Na2CO3 Wash (Remove Acidic Impurity) Path_Hydrolysis->Action_BaseWash Action_Cryst Recrystallization: IPA/Water or Heptane Path_Clean->Action_Cryst If solid capable Action_Column Flash Chromatography: Hexane:EtOAc (9:1 to 4:1) Path_Clean->Action_Column If persistent oil Action_Wash->Check_State Re-evaluate Action_BaseWash->Check_State Re-evaluate Final Pure Solid Product Action_Cryst->Final Action_Column->Final

Caption: Decision tree for selecting the optimal purification method based on impurity profile.

Quantitative Data: Solvent & Reagent Properties

Use this table to guide your solvent selection for work-up and crystallization.

ComponentBoiling Point (°C)Water SolubilityRole in PurificationRemoval Strategy
This compound N/A (Solid/Oil)Low (Lipophilic)Target N/A
Isobutanol 108 °C~87 g/LSolvent / ReagentWater wash (5x) or Heptane azeotrope
2-Chloro-3-nitropyridine 102 °C (MP)InsolubleStarting MaterialChromatography (Non-polar)
2-Hydroxy-3-nitropyridine ~198 °C (MP)Soluble (as salt)ByproductBasic wash (Na₂CO₃)
Ethyl Acetate 77 °CModerateExtraction SolventRotary Evaporation

References

  • Preparation of 2-alkoxy-3-nitropyridines

    • Source: Vertex AI Search / Google P
    • Context: Describes general SNAr conditions for 2-chloro-3-nitropyridine and subsequent work-up strategies involving solvent distillation and precipit
    • Link: (Generalized search result)

  • Removal of High Boiling Solvents

    • Source: University of Rochester / MilliporeSigma Technical Guides.
    • Context: Validates the "water wash" technique for water-soluble organic solvents (like alcohols/DMF) and azeotropic removal.
    • Link:

  • Purification of Nitro-Pyridine Derivatives

    • Source: BenchChem / PubChem D
    • Context: Provides physical property data (solubility, pKa estimates) for 2-substituted-3-nitropyridines to support the acid/base extraction logic.
    • Link:[4]

(Note: Specific melting points and spectra should be compared against internal standards or specific primary literature for the exact derivative, as 2-isobutoxy-3-nitropyridine is a specific analog within a broad class.)

Sources

Technical Support Center: Stability & Optimization for 2-(2-Methylpropoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and reaction optimization of 2-(2-Methylpropoxy)-3-nitropyridine .

This molecule presents a specific "push-pull" electronic conflict: the 3-nitro group strongly activates the pyridine ring for nucleophilic attack, while the 2-isobutoxy group (2-methylpropoxy) acts as both a potential leaving group and an electron donor.

The Stability Profile: Why It Decomposes

To prevent decomposition, you must first understand the molecule's inherent vulnerabilities. This compound is not merely "unstable"; it is regio-activated .

FeatureChemical ConsequenceRisk Level
3-Nitro Group Electron-withdrawing group (EWG) at C3 makes the C2 position highly electrophilic.[1]High: Activates the ring for Nucleophilic Aromatic Substitution (

).[2][3]
2-Isobutoxy Group An ether linkage that can act as a leaving group under nucleophilic attack or undergo acid-catalyzed cleavage.Medium: Susceptible to hydrolysis (forming pyridone) or dealkylation.
Pyridine Nitrogen Basic center that can be protonated.Low/Medium: Protonation increases the electrophilicity of C2, accelerating decomposition.

Troubleshooting Guide (FAQ)

Issue 1: "I see a white precipitate forming during reaction or storage."

Diagnosis: Hydrolysis to 3-Nitro-2-pyridone. The most common decomposition pathway is the cleavage of the isobutyl ether bond, driven by moisture and trace acid. The 3-nitro group makes the C2 position sensitive to water (a weak nucleophile).

  • Mechanism: Water attacks C2, displacing the isobutoxide anion (or isobutanol if acidic), resulting in the thermodynamically stable 3-nitro-2-pyridone tautomer.

  • Corrective Action:

    • Solvent: Switch to anhydrous solvents (THF, DMF, or DCM) stored over molecular sieves.

    • Additives: Add a weak base (e.g.,

      
       or 2,6-lutidine) to scavenge trace acids that catalyze this hydrolysis.
      
    • Storage: Store under inert atmosphere (

      
      /Ar) at -20°C.
      
Issue 2: "The isobutoxy group is being replaced by my solvent."

Diagnosis: Unintended Nucleophilic Aromatic Substitution (


). 
If you use nucleophilic solvents (e.g., Methanol, Ethanol) or reagents with nucleophilic character, the 3-nitro group activates the C2 position sufficiently to displace the bulky isobutoxy group with a smaller nucleophile (e.g., methoxide).
  • Observation: LCMS shows a mass shift corresponding to

    
     (Mass difference: -42 Da).
    
  • Corrective Action:

    • Avoid: Primary alcohols as solvents (MeOH, EtOH).

    • Alternative: Use non-nucleophilic polar aprotic solvents like Acetonitrile, THF, or 1,4-Dioxane.

    • Sterics: The isobutoxy group provides some steric protection, but it is not invincible against small, hard nucleophiles.

Issue 3: "During nitro reduction, I lose the ether group."

Diagnosis: Reductive Dealkoxylation or Hydrogenolysis. Standard hydrogenation conditions (Pd/C,


) are often too harsh. The activated C-O bond can undergo hydrogenolysis, or the intermediate hydroxylamine can facilitate ether cleavage.
  • Corrective Action: Avoid standard Pd/C hydrogenation if dealkylation is observed.

  • Recommended Protocol: Switch to a Chemoselective Reduction (see Section 3).

Optimized Protocols

Protocol A: Chemoselective Nitro Reduction (Preserving the Ether)

Goal: Reduce


 to 

without cleaving the 2-isobutoxy group.

Method: Zinc / Ammonium Chloride (Mild) This method operates at neutral pH, preventing acid-catalyzed ether cleavage.

  • Dissolve: 1.0 eq of this compound in Methanol/THF (1:1 v/v).

  • Add: 10.0 eq of Ammonium Chloride (

    
    ) dissolved in minimal water.
    
  • Cool: Cool the mixture to 0°C.

  • React: Add 5.0 eq of Zinc dust (activated) portion-wise over 15 minutes.

    • Note: Exothermic reaction. Monitor internal temperature.

  • Monitor: Stir at room temperature. Monitor via TLC/LCMS. Reaction typically completes in 1–3 hours.

  • Workup: Filter through a Celite pad. Wash with EtOAc. Concentrate filtrate.

    • Critical: Do not use HCl during workup; the product is an electron-rich aminopyridine ether and is acid-sensitive.

Protocol B: Safe Storage
  • Container: Amber glass vial (light sensitive).

  • Atmosphere: Argon or Nitrogen backfill.

  • Temperature: -20°C (Freezer).

  • Stabilizer: If storing in solution for extended periods, ensure the solvent is anhydrous and non-acidic.

Decomposition Pathway Visualization

The following diagram illustrates the competing pathways that lead to decomposition versus the desired product.

DecompositionPathways SM 2-(2-Methylpropoxy)- 3-nitropyridine (Starting Material) Pyridone 3-Nitro-2-pyridone (Hydrolysis Product) SM->Pyridone Acid / H2O (Hydrolysis) Amine 2-(2-Methylpropoxy)- 3-aminopyridine (Desired Product) SM->Amine Zn / NH4Cl (Chemoselective Reduction) Substituted 2-Methoxy-3-nitropyridine (SNAr Side Product) SM->Substituted MeOH / Heat (SNAr Displacement) Dealkylated 3-Aminopyridine (Over-reduction) SM->Dealkylated Pd/C + H2 + Acid (Hydrogenolysis)

Caption: Figure 1. Competitive reaction pathways for this compound. Red paths indicate decomposition; Green indicates the optimized synthetic route.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Estel, L., Marsais, F., & Queguiner, G. (1988). Metalation of 2-alkoxypyridines and 2-alkoxy-3-nitropyridines: Regioselectivity and synthesis. Journal of Organic Chemistry, 53(12), 2740-2744.

  • Gogoi, S., & Konwar, D. (2005). An efficient and one-pot reduction of nitro compounds to amines with Zn/NH4Cl system. Tetrahedron Letters, 46(44), 7581-7583. (Basis for Protocol A).

  • Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of nitropyridines. Angewandte Chemie International Edition, 43(41), 5436-5441.

Sources

challenges in scaling up 2-(2-Methylpropoxy)-3-nitropyridine production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SNAr-NITRO-PYR-001

Status: Open Assigned Specialist: Senior Process Chemist Subject: Troubleshooting Scale-Up of Nucleophilic Substitution on 2-Chloro-3-nitropyridine

Executive Summary

You are likely synthesizing 2-(2-Methylpropoxy)-3-nitropyridine via a Nucleophilic Aromatic Substitution (


) using 2-chloro-3-nitropyridine  and isobutanol . While this reaction proceeds readily on a milligram scale using sodium hydride (NaH) in THF, scaling to kilograms introduces critical failure modes regarding thermal management, hydrolysis impurities (pyridones), and agitation issues.

This guide treats your process as a system. Below are the specific troubleshooting modules designed to resolve the most common "failure tickets" we receive for this specific scaffold.

Module 1: Reaction Kinetics & Conversion

User Issue: "The reaction stalls at 80-90% conversion, or requires excessive heating which degrades the product."

Root Cause Analysis: The 3-nitro group activates the 2-position, but the steric bulk of the isobutoxy group (compared to a methoxy or ethoxy) slows the nucleophilic attack. If you are using weak bases (e.g.,


) in non-polar solvents, the effective concentration of the alkoxide nucleophile is too low.

Technical Solution: For scale-up, you must maximize the concentration of the active isobutoxide anion without triggering side reactions.

Protocol Optimization:

  • Base Switching: Move away from NaH (hydrogen gas hazard) to Potassium tert-butoxide (

    
    )  or solid KOH with Phase Transfer Catalysis .
    
  • Solvent System:

    • Option A (Homogeneous): THF is standard, but if reflux (

      
      ) is too slow, switch to 2-MeTHF  (bp 
      
      
      
      ) to increase rate without using high-boiling DMF.
    • Option B (Phase Transfer - Recommended for >1kg): Toluene/Water system with TBAB (Tetrabutylammonium bromide) . This manages the exotherm by heat capacity of water and allows easy separation.

Comparative Base Performance Table:

Base SystemRateScale-Up SafetyImpurity RiskRecommendation
NaH / THF FastCritical Risk (

gas, foaming)
LowAvoid on scale >100g

/ DMF
SlowModerate (Thermal accumulation)High (Hydrolysis if wet)Use only if anhydrous

/ THF
FastGood (No gas)Moderate (Trans-etherification*)High (Control Temp <0°C)
KOH / Toluene / PTC MediumExcellent (Thermal buffer)Low (if T < 50°C)Best for >1kg

*Note: When using


, there is a risk of tert-butoxy substitution. However, isobutoxide is less sterically hindered and usually outcompetes tert-butoxide if isobutanol is used as the solvent/co-solvent.
Module 2: Impurity Management (The "Yellow Solid")

User Issue: "I am seeing a persistent yellow solid precipitating during the reaction or workup that is difficult to remove."

Diagnosis: You have generated 3-nitro-2-pyridone (also known as 2-hydroxy-3-nitropyridine).

  • Mechanism: Water enters the system (wet solvent or wet base). Hydroxide (

    
    ) is a smaller, harder nucleophile than isobutoxide and attacks the 2-position faster, displacing the chloride.
    
  • Tautomerization: The 2-hydroxy product tautomerizes to the stable 2-pyridone form, which is highly crystalline and insoluble in many organic solvents.

Purification Protocol (Self-Validating System): Do not rely on chromatography. Use the acidity of the impurity to your advantage.

  • The Acid/Base Wash:

    • The product (ether) is neutral.

    • The impurity (pyridone) is weakly acidic (

      
      ).
      
  • Step-by-Step:

    • Dilute reaction mixture with Toluene or Ethyl Acetate.

    • Wash with 5% aqueous NaOH or

      
       . The pyridone deprotonates and moves into the aqueous layer (turning it bright yellow).
      
    • Separate layers.

    • Wash organic layer with brine, then water.

    • Validation: Acidify a sample of the aqueous wash. If yellow solid precipitates, you have successfully removed the impurity.

Module 3: Process Safety & Thermal Hazards

User Issue: "We observed an unexpected temperature spike during reagent addition."

Safety Directive: Nitro-substituted pyridines are energetic. The


 reaction is exothermic (

).

Critical Control Parameters:

  • Dosing Order: Never add the solid nitropyridine to a hot base solution.

    • Correct: Dissolve nitropyridine and isobutanol in solvent. Cool to

      
      . Add base (e.g., 
      
      
      
      solution) slowly .
  • DSC (Differential Scanning Calorimetry):

    • Run a DSC on the reaction mixture. 3-nitropyridine derivatives can exhibit decomposition onset as low as

      
      . Ensure your process temperature (
      
      
      
      ) is at least
      
      
      below
      
      
      .
Visualizing the Chemistry
Diagram 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates the competition between the desired alkoxylation and the parasitic hydrolysis.

SNAr_Mechanism SM 2-Chloro-3-nitropyridine (Starting Material) Meisenheimer Meisenheimer Complex SM->Meisenheimer + Isobutoxide (Fast) Water H2O / OH- (Contaminant) SM->Water Hydrolysis Isobutoxide Isobutoxide Anion (Nucleophile) Product This compound (Target) Meisenheimer->Product - Cl- Impurity 3-Nitro-2-pyridone (Yellow Solid) Water->Impurity Tautomerization

Caption: The primary pathway (Blue) leads to the target ether. Moisture ingress triggers the red pathway, forming the thermodynamic pyridone sink.

Diagram 2: Recommended Scale-Up Workflow (1kg+)

This workflow utilizes a Phase Transfer Catalysis (PTC) approach to minimize safety risks and maximize purity.

ScaleUp_Process Start Reactor Setup: 2-Cl-3-NO2-Pyridine + Isobutanol (1.2 eq) + Toluene (5V) PTC_Add Add Catalyst: TBAB (0.05 eq) Start->PTC_Add Base_Add Controlled Addition: 30% aq KOH Temp < 20°C PTC_Add->Base_Add Reaction Reaction Phase: Stir at 40-50°C Monitor HPLC Base_Add->Reaction Quench Quench: Add Water Separate Layers Reaction->Quench Wash Purification Wash: Wash Org Layer with 5% NaOH (Removes Pyridone) Quench->Wash Concentrate Concentration: Distill Toluene Wash->Concentrate Final Product Isolation: Crystallize (Heptane) or Distill (High Vac) Concentrate->Final

Caption: Optimized PTC workflow utilizing toluene/water to manage exotherms and facilitate impurity removal via caustic wash.

Module 4: FAQs (Field Notes)

Q: Can I use DMF as a solvent? A: Yes, but removing DMF requires aqueous workups that can create emulsions with the isobutanol surfactant effect. Toluene is superior for scale-up because it allows azeotropic drying and easier solvent recovery.

Q: Why is my product an oil? A: The isobutoxy chain adds lipophilicity and rotational freedom, lowering the melting point. High-purity material may crystallize (mp ~30-35°C), but it often remains a supercooled liquid. If it's an oil, ensure you have fully removed the high-boiling isobutanol (bp 108°C). Azeotrope with water/heptane can help strip the alcohol.

Q: Is the product light sensitive? A: Yes, nitropyridines can undergo photo-redox chemistry. Store in amber glass or foil-wrapped drums.

References
  • Review of SNAr Mechanisms: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1]

  • Scale-Up of Nitropyridine Chemistry: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Phase Transfer Catalysis in SNAr: Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. [Link]

  • Safety of Nitropyridines: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (General reference for nitro-compound DSC protocols).

Sources

Technical Support Center: Purification of 2-(2-Methylpropoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Methylpropoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As a key intermediate in medicinal chemistry, the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of biological data.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may face during its purification.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses common initial queries and provides a foundational understanding of the potential impurities and how to assess them.

Q1: My final product of this compound appears as a yellow oil or a low-melting, waxy solid. What are the likely contaminants?

A1: An oily or non-crystalline final product is a common sign of impurities. The synthesis of this compound, typically achieved via a Williamson ether synthesis, can introduce several types of impurities.[3][4] Understanding these is the first step in selecting a purification strategy.

Likely Impurities:

  • Unreacted Starting Materials: The most common impurities are often the materials you started with. This can include 2-chloro-3-nitropyridine or 2-hydroxy-3-nitropyridine, depending on your specific synthetic route. Residual isobutyl alcohol or isobutyl bromide (the alkylating agent) may also be present.

  • Side-Reaction Products: The Williamson ether synthesis is an SN2 reaction, which competes with the E2 elimination pathway.[5] The isobutoxide, acting as a base, can cause elimination of HBr from the isobutyl bromide, leading to the formation of isobutylene gas and tert-butanol. While isobutylene will likely evaporate, tert-butanol may remain.

  • Positional Isomers: Nitration of pyridine derivatives can sometimes yield a mixture of positional isomers.[6] Although the 3-nitro isomer is the target, other isomers formed during precursor synthesis could persist.

  • N-Alkylation Products: While O-alkylation of the 2-hydroxypyridine precursor is favored, a small amount of N-alkylation can occur, leading to the formation of N-(2-methylpropyl)-3-nitro-2-pyridone.[7]

  • Residual Solvents: Common solvents used in this synthesis, such as DMF, THF, or toluene, can be difficult to remove completely and may remain in the final product.[3]

Q2: How can I get a quick and effective assessment of my sample's purity?

A2: Before embarking on a large-scale purification, a rapid purity assessment is crucial. Thin-Layer Chromatography (TLC) is the most effective tool for this.

TLC Protocol for Purity Assessment:

  • Prepare a Sample Solution: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Select a Mobile Phase: A good starting point is a mixture of a non-polar and a polar solvent. A 4:1 mixture of Hexanes:Ethyl Acetate is a common choice.

  • Spot the TLC Plate: Use a capillary tube to spot your crude sample onto a silica gel TLC plate. It's also helpful to spot your starting materials alongside for comparison.

  • Develop and Visualize: Place the plate in a TLC chamber with the chosen mobile phase. After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).[6]

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. By comparing the spots of your product to those of the starting materials, you can identify if they are present in your crude mixture. The relative position of the spots (Rf value) also gives an indication of their polarity, which is vital for planning column chromatography.[8]

Q3: What are the primary, field-proven methods for purifying this compound?

A3: For nitropyridine derivatives, the two most reliable and widely used purification techniques are recrystallization and silica gel column chromatography .

  • Recrystallization is excellent for removing small amounts of impurities when your target compound is the major component and is a solid at room temperature.[9] It is often faster and more scalable than chromatography.

  • Column Chromatography is a more powerful technique capable of separating components with very similar polarities, making it ideal for removing isomeric impurities or byproducts from a complex mixture.[6][10]

The choice between these methods depends on the nature and quantity of the impurities identified in your initial TLC analysis.

Part 2: In-Depth Purification Protocols

This section provides detailed, step-by-step guides for the two primary purification methods.

Section A: Purification by Recrystallization
Q4: My compound is mostly pure but has some minor contaminants. Is recrystallization a good option, and how do I choose the right solvent?

A4: Yes, recrystallization is the ideal method if your TLC analysis shows one major spot (your product) and a few minor, less intense spots. The key to successful recrystallization is solvent selection. An ideal solvent will dissolve your target compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain fully dissolved when the solution is cooled.

Solvent Selection Table

Based on literature for similar nitropyridine compounds, here is a list of solvents and solvent systems to screen.[7][9][11]

Solvent/SystemPolarityRationale & Comments
Isopropanol / WaterPolarThe compound is often soluble in hot alcohol and insoluble in water. Add water dropwise to the hot alcohol solution until it becomes cloudy (cloud point), then re-heat to clarify and cool slowly.
Ethanol / HexanesPolar/Non-polarDissolve the compound in a minimum of hot ethanol, then add hexanes until the cloud point is reached. This often gives good quality crystals.
Toluene / HeptaneNon-polarA patent for a similar compound describes dissolving the crude product in toluene and then precipitating the pure compound by adding heptane.[9]
Ether / Petroleum EtherNon-polarA classic combination for compounds of moderate polarity.[7] Dissolve in hot ether and add petroleum ether to induce crystallization.
Step-by-Step Recrystallization Protocol
  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of your crude product in ~0.5 mL of various solvents from the table above, both at room temperature and at boiling.

  • Dissolution: Once you have identified a suitable solvent system, place your crude product in an Erlenmeyer flask. Add the primary solvent in portions, heating the mixture to a gentle boil with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Decolorization (if necessary): If your solution is highly colored due to polar, polymeric impurities, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum.

Troubleshooting Common Recrystallization Issues
ProblemPotential CauseSolution
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and try cooling again. Alternatively, add a compatible anti-solvent (e.g., water to an alcohol solution) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod to create nucleation sites.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound; impurities are preventing crystal lattice formation.Lower the temperature at which crystallization begins by using more solvent. Try a different solvent system with a lower boiling point. If impurities are the cause, column chromatography may be necessary first.
Crystal yield is very low. The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath. Use a different solvent system where the solubility difference between hot and cold is more pronounced.
Section B: Purification by Column Chromatography
Q5: My TLC shows multiple spots close together, or recrystallization failed. How do I effectively purify my compound using column chromatography?

A5: Column chromatography is the method of choice for difficult separations.[10] It physically separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and their solubility in a liquid mobile phase. The key is to find a mobile phase that provides good separation between your product and the impurities on a TLC plate first.

Workflow for Column Chromatography Purification

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Chromatography TLC 1. TLC Analysis (Find optimal solvent system, Rf ~0.3) Slurry 2. Prepare Silica Slurry (in non-polar solvent) Pack 3. Pack Column (Ensure flat, stable bed) Load 4. Load Sample (Minimal solvent or dry load) Elute 5. Elute Column (Start with low polarity mobile phase) Load->Elute Collect 6. Collect Fractions (In test tubes or vials) Elute->Collect Monitor 7. Monitor Fractions by TLC (Identify product-containing fractions) Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final 10. Final Product (Confirm purity) Evaporate->Final

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Column Chromatography Protocol
  • Determine the Mobile Phase: Using TLC, find a solvent system (e.g., Hexanes:Ethyl Acetate) where your desired product has an Rf value of approximately 0.25-0.35. This generally provides the best separation on a column.

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your starting, non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the silica into a stable, uniform bed. Ensure there are no cracks or air bubbles. Add another layer of sand on top.

  • Load the Sample:

    • Wet Loading: Dissolve your crude product in the absolute minimum amount of the mobile phase (or a slightly more polar solvent like dichloromethane if needed). Carefully pipette this solution directly onto the top layer of sand.

    • Dry Loading (Recommended for better separation): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent completely using a rotary evaporator. This will give you a free-flowing powder of your compound adsorbed onto silica, which you can then carefully add to the top of your packed column.[12]

  • Elute and Collect: Carefully add your mobile phase to the top of the column. Using gentle air pressure ("flash" chromatography), push the solvent through the column, collecting the eluent in a series of numbered test tubes.

  • Monitor the Separation: Spot every few fractions onto a TLC plate to track which fractions contain your purified product.

  • Combine and Evaporate: Once you have identified all the fractions containing only your pure product, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified this compound.

Part 3: Advanced Topics & Purity Confirmation

Q6: I suspect my compound might be sensitive to the acidic nature of silica gel. What precautions should I take?

A6: This is an excellent consideration. Pyridine derivatives can sometimes be sensitive to acid. The nitrogen atom can be protonated by the acidic silanol groups on the surface of the silica gel, which can lead to poor separation, tailing of spots on TLC, and even degradation of the compound.

Solution: Deactivate the silica gel. Before packing your column, you can flush the silica gel with a solvent system containing a small amount of a volatile base, typically 1-3% triethylamine (Et3N) in your chosen mobile phase.[12] This neutralizes the acidic sites and generally leads to a much cleaner separation for basic compounds. Remember to use this modified mobile phase throughout the entire chromatography process.

Q7: I have purified my product. How do I definitively confirm its identity and purity?

A7: A combination of analytical techniques should be used to confirm the structure and assess the final purity.

  • NMR Spectroscopy (1H and 13C): This is the most powerful tool for structural confirmation. The proton and carbon NMR spectra will give you a definitive fingerprint of the molecule, confirming the presence of the isobutoxy group and the substitution pattern on the pyridine ring.[13] The absence of signals corresponding to impurities is a strong indicator of purity.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[13]

  • HPLC Analysis: High-Performance Liquid Chromatography provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase like acetonitrile/water is often effective for this class of compounds.[14] A pure sample should show a single major peak.

  • Melting Point: If your purified compound is a solid, a sharp and un-depressed melting point that matches literature values is a classic indicator of high purity.[7][9]

Decision-Making Flowchart for Purification Strategy

G Start Crude Product TLC Perform TLC Analysis Start->TLC Decision1 Single major spot? TLC->Decision1 Column Column Chromatography Decision1->Column No (Multiple spots) Decision2 Is the product a solid? Decision1->Decision2 Yes Recrystallize Recrystallization Confirm Confirm Purity (NMR, MS, HPLC) Recrystallize->Confirm Column->Confirm Decision2->Recrystallize Yes Decision2->Column No (Product is an oil)

Caption: Logical flow for choosing the appropriate purification method.

References

  • Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine - Benchchem.
  • CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ... - Google Patents.
  • Williamson Ether Synthesis - ChemTalk.
  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents.
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing.
  • Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column - SIELC Technologies.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Purification: Tips for Flash Column Chromatography - University of Rochester.
  • Isolation and Purification of Natural Compounds - Column Chromatography.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI.
  • a novel synthesis of 3-nitropyridine derivatives from n- silyl-1-azaallyl anions.
  • Product of Williamson Synthesis - Chemistry Stack Exchange.
  • A small amount of another organic product is formed in a Williams... - Pearson.
  • Williamson ether synthesis - Wikipedia.
  • Nitropyridines, Their Synthesis and Reactions - ResearchGate.
  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - ResearchGate.
  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN.

Sources

stability issues of 2-(2-Methylpropoxy)-3-nitropyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(2-Methylpropoxy)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound during experimental workflows. Here, we provide in-depth answers to frequently asked questions, a practical troubleshooting guide, and validated protocols based on established chemical principles of nitropyridine and alkoxy-pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around the hydrolysis of the 2-isobutoxy ether linkage. This compound is susceptible to degradation under both strong acidic and basic conditions. The pyridine ring, activated by the electron-withdrawing nitro group at the 3-position, makes the C2-position susceptible to nucleophilic attack.

Q2: What is the proposed degradation pathway under acidic conditions?

A2: Under acidic conditions, the pyridine nitrogen is protonated, which enhances the electrophilicity of the pyridine ring. This makes the C2 carbon more susceptible to nucleophilic attack by water, leading to the cleavage of the ether bond. The primary degradation product is expected to be 2-hydroxy-3-nitropyridine and 2-methyl-1-propanol. This reaction is a classic example of acid-catalyzed ether hydrolysis.

Q3: How does this compound behave under basic conditions?

A3: In the presence of a strong base (e.g., NaOH, KOH), the compound is susceptible to nucleophilic aromatic substitution (SNAr). The hydroxide ion (OH⁻) can directly attack the electron-deficient C2 carbon, displacing the isobutoxide anion as a leaving group. Similar to acidic hydrolysis, the major degradation product is 2-hydroxy-3-nitropyridine . The rate of this degradation is expected to increase with higher pH and temperature.[1]

Q4: Can the nitro group be a point of instability?

A4: While the primary instability lies with the alkoxy group, the nitro group can also participate in reactions, although typically under different conditions. For instance, under reducing conditions (e.g., catalytic hydrogenation), the nitro group can be reduced to an amino group, forming 2-(2-Methylpropoxy)-3-aminopyridine. This is a synthetic transformation rather than a degradation pathway under normal handling.

Q5: What are the recommended storage and handling conditions for this compound?

A5: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] Avoid exposure to strong acids, bases, and oxidizing agents.[2][3] For solutions, it is advisable to use aprotic solvents or buffered aqueous solutions in the neutral to slightly acidic pH range (pH 4-6) and store them at low temperatures (2-8 °C).[4]

Q6: How can I monitor the stability of my sample?

A6: The most effective way to monitor the stability and detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] A proper HPLC method can separate the parent compound from its potential degradation products, like 2-hydroxy-3-nitropyridine. Comparing the chromatograms of a fresh sample to one that has been aged or stressed will reveal any degradation.

Degradation Pathway Overview

The following diagrams illustrate the proposed mechanisms for the degradation of this compound.

G cluster_acid Acid-Catalyzed Hydrolysis Parent_Acid This compound Protonated Protonated Pyridine Intermediate Parent_Acid->Protonated + H⁺ Attack_Acid Nucleophilic Attack by H₂O Protonated->Attack_Acid + H₂O Product_Acid 2-Hydroxy-3-nitropyridine Attack_Acid->Product_Acid - Isobutanol - H⁺

Caption: Proposed pathway for acid-catalyzed hydrolysis.

G cluster_base Base-Mediated Hydrolysis (SNAr) Parent_Base This compound Meisenheimer Meisenheimer-like Intermediate Parent_Base->Meisenheimer + OH⁻ Product_Base 2-Hydroxy-3-nitropyridine Meisenheimer->Product_Base - Isobutoxide

Caption: Proposed pathway for base-mediated hydrolysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Symptom / Observation Potential Cause Recommended Action & Explanation
Appearance of a new, more polar spot on TLC or a new peak in HPLC after acidic workup. Acid-Catalyzed Hydrolysis: The compound has likely degraded to 2-hydroxy-3-nitropyridine, which is more polar due to the hydroxyl group.1. Neutralize Carefully: Perform acidic workups at low temperatures (0-5 °C) and neutralize the solution promptly. 2. Use Milder Acids: If possible, switch to weaker acids (e.g., citric acid, acetic acid) instead of strong mineral acids (HCl, H₂SO₄). 3. Confirm Identity: Co-inject a standard of 2-hydroxy-3-nitropyridine if available to confirm the identity of the new peak.
Low recovery or yield after a reaction involving a strong base (e.g., NaOH, t-BuOK). Base-Mediated Hydrolysis: The isobutoxy group has been cleaved via an SNAr reaction, leading to the formation of the corresponding pyridone salt.1. Lower Temperature: Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis. 2. Use Non-Nucleophilic Bases: Consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic bases with lower nucleophilicity (e.g., K₂CO₃, Cs₂CO₃) if compatible with your reaction.[7] 3. Limit Exposure Time: Minimize the reaction time and proceed to workup as soon as the reaction is complete.
A solution of the compound in a protic solvent (e.g., methanol, water) turns yellow over time. Slow Hydrolysis/Degradation: Even under near-neutral conditions, slow hydrolysis can occur over time, especially when exposed to light or elevated temperatures. The resulting 2-hydroxy-3-nitropyridine and its tautomers can be colored.1. Buffer the Solution: Prepare solutions in a slightly acidic buffer (pH 4-6) to enhance stability.[4] 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[4] 3. Use Fresh Solutions: For sensitive experiments, always prepare solutions fresh and avoid long-term storage in protic solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess stability under stress conditions.[4]

Objective: To generate degradation products of this compound under acidic and basic hydrolytic stress.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Sodium Bicarbonate (NaHCO₃) for neutralization

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in methanol or acetonitrile.

  • Acid Hydrolysis:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the mixture at 60 °C for 4 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH or NaHCO₃.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 1 hour.

    • Neutralize the solution with 1 M HCl.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water and treating it identically to the stressed samples (minus the acid/base).

  • Analysis: Analyze all samples (acid-stressed, base-stressed, and control) using a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its primary degradation product, 2-hydroxy-3-nitropyridine.

Objective: To resolve this compound from its degradation products.

Parameter Recommendation
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or a wavelength maximum for the parent compound.
Injection Volume 10 µL

Workflow for Analysis:

Sources

Technical Support Center: Mastering Moisture-Sensitive Nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for nitropyridine synthesis. As a Senior Application Scientist, I've seen firsthand how trace amounts of moisture can derail even the most carefully planned experiments. Nitropyridines are crucial building blocks in pharmaceuticals and agrochemicals, but their synthesis is notoriously sensitive to water.[1][2] This guide is structured to provide not just protocols, but a deep understanding of the underlying principles, helping you troubleshoot existing problems and, more importantly, prevent them from occurring in the first place.

This resource is designed for professionals in research and drug development. We will move from foundational knowledge about why moisture is a problem to practical, step-by-step guides for prevention and troubleshooting.

Part 1: The "Why" - Understanding the Enemy

This section addresses the fundamental reasons nitropyridine reactions are so susceptible to moisture. Understanding these principles is the first step toward mastering your experimental design.

Q1: Why is water such a critical issue in nitropyridine reactions?

A1: The issue is multifaceted and stems from the hygroscopic nature of the reagents and the reactivity of key intermediates.

  • Hygroscopic Starting Materials: Pyridine and its derivatives are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3][4] Storing these reagents without proper precautions is a common source of water contamination.

  • Reagent Decomposition: Many reagents used in these syntheses react violently or are decomposed by water. For instance, strong bases like n-butyllithium, used in some functionalization routes, are quenched instantly by water.[5] Similarly, certain nitrating agents or the catalysts used can be deactivated.

  • Interference with Reaction Mechanisms: Water can directly interfere with the reaction pathway. For example, in some nitration methods, reactive intermediates like N-nitropyridinium ions are formed.[6][7][8] These intermediates are highly electrophilic and can be attacked by water, leading to undesired byproducts or reversion to starting material.

  • Side Reactions: The presence of water can promote side reactions, such as hydrolysis of the desired product or intermediates, leading to complex product mixtures and low yields.

Q2: My pyridine starting material looks fine. How can I be sure it's not contaminated with water?

A2: Visual inspection is insufficient. Pyridine can absorb significant amounts of water without appearing cloudy.[3] It forms a minimum-boiling azeotrope with water, making simple distillation ineffective for complete removal.[3] The only way to be certain of the water content is through quantitative analysis or by employing rigorous drying procedures.

Q3: What are the most common symptoms of a moisture-contaminated nitropyridine reaction?

A3: The symptoms can range from subtle to catastrophic failure:

  • Low or No Product Yield: This is the most common sign. The reaction may stall completely, or you may recover only unreacted starting material.[5][9]

  • Formation of Byproducts: The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate is a red flag. Water can lead to hydrolysis products or other side reactions.

  • Inconsistent Results: If you are getting variable yields between batches using what you believe are identical conditions, hidden moisture contamination is a likely culprit.

  • Color Changes (or Lack Thereof): In reactions where a specific color change indicates the formation of a key intermediate (like an ylide), the absence of this change can point to the quenching of a moisture-sensitive reagent.[5]

Part 2: Prevention - Establishing a Robust Anhydrous Workflow

The best troubleshooting is prevention. This section provides detailed protocols and workflows to ensure your reaction environment is scrupulously dry.

Q4: What is the definitive protocol for drying glassware for a moisture-sensitive reaction?

A4: Glass surfaces have microscopic traces of water adsorbed to them.[10] Standard air-drying is insufficient. There are two primary methods for ensuring truly dry glassware:

  • Oven-Drying: This is a convenient and effective method.

    • Protocol:

      • Clean all glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone to speed up drying.

      • Place glassware in an oven at >125°C for a minimum of 4 hours, though overnight is standard practice.[10]

      • Immediately before use, assemble the hot glassware and allow it to cool under a stream of dry, inert gas (like nitrogen or argon) or in a desiccator. This prevents atmospheric moisture from re-adsorbing onto the cool surfaces.

  • Flame-Drying: This is a faster method used for immediate setup.

    • Protocol:

      • Assemble the clean glassware (e.g., flask with stir bar, condenser).

      • Ensure the system is open to the atmosphere (do not heat a sealed vessel).

      • Using a heat gun or a gentle flame from a Bunsen burner, heat the entire surface of the glass under vacuum or while purging with a stream of inert gas.

      • Heat until any visible condensation is gone, and then continue for another 1-2 minutes.

      • Allow the glassware to cool to room temperature under a positive pressure of inert gas.[11]

Q5: How do I properly dry the solvents for my reaction?

A5: Commercial "anhydrous" solvents are excellent but can pick up moisture after the bottle is opened. It is best practice to use freshly dried solvents or dispense from a solvent purification system. If preparing your own, the method depends on the solvent.

SolventRecommended Drying AgentProcedure & NotesResidual H₂O (ppm)
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux under N₂ until a persistent deep blue/purple color indicates the ketyl radical has formed. Distill directly into the reaction flask. Caution: Highly reactive, potential fire hazard.[12]<10
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ overnight, then distill. CaH₂ is a safer, effective choice for chlorinated solvents.[12][13]~13
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂. Store over activated 3Å or 4Å sieves.[12]<35
N,N-Dimethylformamide (DMF) Barium Oxide (BaO) or 4Å Molecular SievesStir over BaO or sieves overnight. Distill under reduced pressure to avoid decomposition. Do not use CaH₂ , as it can cause decomposition.[12]Variable
Pyridine Calcium Hydride (CaH₂) or KOHPre-dry over KOH pellets overnight. Decant, then reflux over CaH₂ for several hours and distill.[3]<50

Table 1: Common solvents and their recommended drying procedures.

Q6: What is the most reliable way to set up and maintain an inert atmosphere?

A6: An inert atmosphere prevents atmospheric moisture and oxygen from entering your reaction. The two most common methods in a teaching or standard research lab are the balloon method and a Schlenk line.

  • General Workflow Protocol:

    • Prepare Glassware: Use either oven-dried or flame-dried glassware as described in Q4.

    • Assemble and Purge: Assemble the apparatus (flask, condenser, etc.) while it is still warm and immediately place it under a positive pressure of inert gas (Nitrogen or Argon). A common method is to insert a needle connected to the gas line and a second "exit" needle to allow the air to be displaced.[14][15] Flush for at least 5-10 minutes.

    • Maintain Pressure: Remove the exit needle. Keep the system under a slight positive pressure of inert gas. This is often accomplished by attaching a balloon filled with the inert gas to a needle inserted through a rubber septum on the flask.[11][14]

    • Reagent Addition: Add dry solvents and liquid reagents via a syringe through the septum. Add solid reagents quickly against a counterflow of inert gas.

Below is a diagram illustrating this fundamental workflow.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Inert Atmosphere Setup cluster_reaction Phase 3: Reaction Execution glassware 1. Clean & Assemble Glassware dry 2. Oven-Dry (>125°C, >4h) or Flame-Dry glassware->dry cool 3. Cool Under Inert Gas (N₂ or Ar) dry->cool Transfer Hot purge 4. Purge System (Inlet & Outlet Needles) cool->purge seal 5. Seal & Maintain Positive Pressure (Balloon) purge->seal add_solvent 6. Add Anhydrous Solvent (via Syringe) seal->add_solvent System Ready add_reagents 7. Add Reagents (Solids under counterflow, Liquids via Syringe) add_solvent->add_reagents run_rxn 8. Run Reaction (Stir, Heat/Cool as needed) add_reagents->run_rxn

Workflow for Moisture-Sensitive Reactions
Part 3: Troubleshooting - A Logical Approach to Failure Analysis

Even with careful preparation, problems can arise. This section provides a logical framework for diagnosing the issue.

Q7: My reaction failed. How can I determine if moisture was the cause?

A7: A systematic investigation is key. Before blaming moisture, rule out other simple errors (e.g., wrong reagent, calculation error). If those are ruled out, use the following decision tree to guide your analysis.

G cluster_tlc start Low or No Yield Observed check_tlc Analyze TLC/LCMS start->check_tlc sm_only Only Starting Material (SM) check_tlc->sm_only What is visible? sm_and_gunk SM + Baseline Smear /Insoluble Material check_tlc->sm_and_gunk new_spots New, Unidentified Spots check_tlc->new_spots cause_reagent Potential Cause: Inactive/Quenched Reagent sm_only->cause_reagent cause_solvent Potential Cause: Wet Solvent/Reagents sm_and_gunk->cause_solvent cause_side_rxn Potential Cause: Moisture-Induced Side Reaction new_spots->cause_side_rxn sol_reagent Solution: - Use fresh, sealed reagents. - Re-check inert atmosphere technique. cause_reagent->sol_reagent sol_solvent Solution: - Use freshly distilled/dried solvent. - Dry starting materials (e.g., pyridine over KOH). cause_solvent->sol_solvent sol_karl_fischer Solution: - Quantify water with Karl Fischer titration. - Identify byproducts via NMR/MS to confirm hydrolysis. cause_solvent->sol_karl_fischer cause_side_rxn->sol_karl_fischer

Sources

Technical Support Center: Optimizing Solvent Choice for Reactions Involving 2-(2-Methylpropoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 2-(2-methylpropoxy)-3-nitropyridine. The selection of an appropriate solvent is a critical parameter that dictates the success of a chemical reaction, influencing reaction rates, yields, selectivity, and ease of purification. This document provides in-depth, field-proven insights into making rational solvent choices, troubleshooting common issues, and establishing robust experimental protocols, with a primary focus on the compound's most prevalent reactivity pattern: Nucleophilic Aromatic Substitution (SNAr).

Section 1: The Critical Role of the Solvent in SNAr Reactions

Reactions involving this compound typically proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring is "activated" by the potent electron-withdrawing nitro group at the 3-position, which makes the carbon atoms at the 2- and 6-positions electrophilic and susceptible to attack by a nucleophile.

The SNAr mechanism is a two-step process:

  • Addition: The nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step.

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final product.

The solvent exerts profound influence over this process, primarily by:

  • Stabilizing the Meisenheimer Complex: Polar solvents are essential for stabilizing the charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step.[1][2]

  • Solvating the Nucleophile: The degree and nature of solvent interaction with the nucleophile can dramatically alter its reactivity.

  • Ensuring Reactant Solubility: A suitable solvent must effectively dissolve both the electrophile (this compound) and the nucleophile, which is often an ionic salt.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best "first-choice" solvents for SNAr reactions with this compound?

For most SNAr applications, polar aprotic solvents are the superior choice.[1][3] Your initial screening should include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents excel at dissolving a wide range of organic substrates and inorganic salts (nucleophiles) and effectively stabilize the charged Meisenheimer complex without deactivating the nucleophile.[2]

Q2: Why are polar aprotic solvents strongly preferred over polar protic solvents (like ethanol or water)?

Polar protic solvents, while highly polar, can significantly hinder SNAr reactions. They form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile in its ground state and increases the energy required for it to attack the electrophile.[2][4] This effect often leads to dramatically slower reaction rates compared to reactions run in polar aprotic media.[1]

Q3: Is it ever appropriate to use less polar solvents like Tetrahydrofuran (THF) or Toluene?

Generally, apolar solvents like toluene and ethereal solvents like THF are poor choices for the SNAr reaction itself because they cannot adequately stabilize the polar, charged Meisenheimer intermediate.[5] However, THF can be effective in specific scenarios, such as when using very strong, non-nucleophilic bases (e.g., LiHMDS) or when the nucleophile exhibits sufficient solubility.[6] Toluene is more commonly employed during the work-up phase for extraction.

Q4: My nucleophile is an inorganic salt with poor solubility in my chosen organic solvent. What are my options?

This is a common challenge. You can address it by:

  • Switching to a More Polar Solvent: If you started with MeCN, moving to DMF or DMSO will often solve the solubility issue.[7]

  • Using a Phase-Transfer Catalyst (PTC): In biphasic systems or when solubility is low, a PTC like a quaternary ammonium salt (e.g., TBAB) can shuttle the nucleophilic anion into the organic phase to facilitate the reaction.

  • Modifying the Nucleophile's Counter-ion: Sometimes, a potassium or cesium salt of a nucleophile is more soluble in organic solvents than its sodium or lithium counterpart.

Q5: How does reaction temperature relate to my solvent choice?

Higher temperatures can overcome the activation energy barrier, leading to faster reaction rates. High-boiling point solvents like DMSO (189 °C), DMF (153 °C), and NMP (202 °C) provide a wide operational temperature range, allowing for reactions to be conducted at elevated temperatures safely. This is a distinct advantage over lower-boiling solvents like MeCN (82 °C) or THF (66 °C).

Section 3: Troubleshooting Guide

ProblemProbable Cause (Solvent-Related)Recommended Solution
Low or No Conversion Poor Reactant Solubility: The nucleophile or substrate is not fully dissolved, limiting the reaction. Nucleophile Deactivation: Trace amounts of water or use of a protic solvent is solvating and deactivating the nucleophile.[2] Insufficient Intermediate Stabilization: The solvent is not polar enough to stabilize the Meisenheimer complex.[1]Action: Switch to a more powerful polar aprotic solvent (e.g., from MeCN to DMF or DMSO). Ensure all reagents and solvents are anhydrous. Increase the reaction temperature if the substrate/product is stable.
Side Product Formation / Poor Regioselectivity Kinetic vs. Thermodynamic Control: The solvent can influence which activated site (e.g., C2 vs. C6) is attacked preferentially.[8] The polarity and coordinating ability of the solvent can alter the transition state energies for competing pathways.Action: Screen a panel of solvents with varying properties (e.g., coordinating THF vs. non-coordinating DMSO). Lowering the reaction temperature often favors the kinetically controlled product.
Decomposition of Starting Material or Product Excessive Temperature: The reaction temperature is too high, causing degradation. Solvent Reactivity: Some solvents can participate in side reactions. For example, DMF can decompose at high temperatures or under strong basic/acidic conditions to generate dimethylamine, which is nucleophilic.Action: Select a solvent with a lower boiling point to limit the maximum reaction temperature (e.g., use MeCN instead of DMSO). Perform a stability check by heating the starting material in the chosen solvent before adding other reagents.
Difficult Product Isolation / Work-up High-Boiling Point Solvent: DMF, DMSO, and NMP are difficult to remove under vacuum and their high water miscibility complicates aqueous extractions.Action: If the reaction proceeds efficiently in a more volatile solvent (MeCN, THF, Ethyl Acetate), use it. For high-boiling solvents, try precipitating the product by adding a large volume of an anti-solvent (often water). Perform multiple extractions with a suitable organic solvent, followed by washing the combined organic layers with water and then brine to remove residual high-boiling solvent.

Section 4: Data Presentation & Visualization

Table 1: Properties of Common Solvents for SNAr Reactions
SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMSO Polar Aprotic47189Excellent solvating power for salts, high thermal stability. Difficult to remove.[1]
DMF Polar Aprotic37153Good general-purpose solvent, but can decompose at high temperatures.[1]
NMP Polar Aprotic32202Similar to DMF but with higher thermal and chemical stability.
Acetonitrile Polar Aprotic3882Easier to remove than DMF/DMSO, but less effective at dissolving many inorganic salts.[1]
THF Ethereal / Weakly Polar7.666Useful for reactions with organometallics or strong bases. Poor for salt solubility.[6]
Methanol Polar Protic3365Generally avoided due to deactivation of nucleophiles via H-bonding.[1][2]
Toluene Apolar2.4111Ineffective for the reaction itself; primarily used for extraction during work-up.[5]
Diagram: Solvent Selection Workflow for SNAr Reactions

Solvent_Selection_Workflow start Define Reaction Parameters (Nucleophile, Base, Temperature) solubility_check Are all reactants soluble in a common solvent? start->solubility_check aprotic_compat Are reactants compatible with polar aprotic solvents (DMF, DMSO)? solubility_check->aprotic_compat No screen_mid_polar Screen Mid-Polarity Solvents (MeCN, THF) solubility_check->screen_mid_polar Yes screen_aprotic Screen High-Polarity Aprotic Solvents (DMF, DMSO, NMP) aprotic_compat->screen_aprotic Yes ptc Consider Biphasic System with Phase Transfer Catalyst (PTC) aprotic_compat->ptc No optimize Optimize Temperature & Concentration screen_aprotic->optimize screen_mid_polar->optimize ptc->optimize workup Consider Work-Up & Purification Strategy optimize->workup

Caption: A decision workflow for selecting an optimal solvent system.

Section 5: Experimental Protocol: General Solvent Screening

This protocol outlines a parallel screening approach to efficiently identify the optimal solvent for a given SNAr reaction.

Objective: To determine the solvent that provides the best balance of reaction rate, yield, and purity for the reaction of this compound with a chosen nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium thiophenoxide, piperidine)

  • Base (if required, e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvents for screening (e.g., DMF, DMSO, MeCN, THF)

  • Array of small reaction vials (e.g., 2 mL) with stir bars and screw caps

  • Heating block or oil bath

  • TLC plates and developing chamber

  • LC-MS for quantitative analysis (optional but recommended)

Procedure:

  • Preparation: In separate, labeled reaction vials, place this compound (e.g., 20 mg, 1.0 equiv). If a solid base is required, add it at this stage (e.g., 1.5-2.0 equiv).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., 0.5 mL). Stir the mixtures for 5 minutes to ensure dissolution. Note any solubility issues.

  • Reaction Initiation: Prepare a stock solution of the nucleophile if it is a liquid, or weigh it out directly if it is a solid. Add the nucleophile (e.g., 1.1 equiv) to each vial. Seal the vials tightly.

  • Heating & Monitoring: Place all vials in a pre-heated block set to the desired temperature (e.g., 80 °C). At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture.

  • Analysis:

    • TLC Analysis: Spot each aliquot on a TLC plate alongside the starting material. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize under UV light to qualitatively assess the consumption of starting material and the formation of the product.

    • LC-MS Analysis (Optional): Dilute the aliquots and analyze by LC-MS to obtain quantitative data on the conversion percentage and to identify any major side products.

  • Evaluation: Compare the results across all solvents. The optimal solvent is the one that gives the highest conversion to the desired product with the cleanest reaction profile in the shortest amount of time. Also, consider the ease of post-reaction work-up.

References

  • Vertex AI Search. (n.d.). Influence of solvent on selected nucleophilic aromatic substitution (SNAr) process. Retrieved February 17, 2026.
  • Vertex AI Search. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved February 17, 2026.
  • PubChem. (n.d.). 2-(2-Methylpropoxy)pyridin-3-amine. Retrieved February 17, 2026, from [Link].

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved February 17, 2026.
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved February 17, 2026.
  • WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved February 17, 2026.
  • PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved February 17, 2026.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved February 17, 2026.
  • MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved February 17, 2026.
  • Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved February 17, 2026.
  • MDPI. (2021, July 19).
  • Frontiers. (2022, March 24). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Retrieved February 17, 2026.
  • Cayman Chemical. (n.d.).

Sources

Technical Support Center: Managing Exothermic Reactions During the Nitration of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals engaged in the nitration of pyridines. The inherent challenges of this reaction, particularly its exothermic nature, demand a comprehensive understanding of the underlying principles and meticulous control over experimental parameters. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the safety, efficiency, and success of your pyridine nitration experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the nitration of pyridines, offering explanations and actionable solutions.

Issue 1: Uncontrolled Temperature Spike (Thermal Runaway)

Question: My reaction temperature is escalating rapidly, and the cooling system is unable to compensate. What immediate actions should I take, and what are the probable causes?

Answer: An uncontrolled temperature increase indicates a thermal runaway, a hazardous situation where the rate of the exothermic reaction accelerates, generating heat faster than it can be removed.[1][2] This can lead to a swift rise in temperature and pressure, potentially resulting in equipment failure or an explosion.[1][2]

Immediate Actions:

  • Cease Reactant Addition: The most critical first step is to immediately stop the addition of the nitrating agent to halt further heat generation.[1][2]

  • Maximize Cooling: Ensure your cooling system is functioning at maximum capacity.[1] If you're using a cooling bath, add more dry ice or another appropriate cooling agent.

  • Quench the Reaction (If Necessary): If the temperature continues to climb rapidly, carefully and slowly add a large volume of cold water or ice to quench the reaction.[1]

Potential Causes & Preventative Measures:

CauseSolution
Excessively Rapid Addition of Nitrating Agent The rate of heat generation surpassed the cooling system's capacity. In subsequent experiments, reduce the addition rate to maintain a stable internal temperature.[1][3]
Inadequate Cooling The cooling bath or system may be insufficient for the reaction's scale. Ensure your cooling apparatus is appropriately sized and functioning optimally.
Incorrect Reagent Concentration Using overly concentrated acids can result in a more vigorous and difficult-to-control reaction.[1] Always verify the concentration of your nitric and sulfuric acids.
Poor Agitation Inefficient stirring can lead to localized "hotspots" where the reaction rate accelerates uncontrollably.[2] Ensure vigorous and consistent stirring throughout the reaction.

Issue 2: Low or No Yield of the Desired Nitropyridine

Question: My reaction has yielded very little or none of the expected nitropyridine product. What are the likely reasons for this outcome?

Answer: Low or no yield in pyridine nitration can be attributed to several factors, primarily the inherent low reactivity of the pyridine ring and the harsh conditions often required.

Potential Causes & Solutions:

CauseSolution
Inherent Low Reactivity of Pyridine Pyridine is an electron-deficient heterocycle, making it significantly less reactive towards electrophilic aromatic substitution than benzene.[3][4] The nitrogen atom withdraws electron density from the ring, deactivating it.[3][4]
Protonation of Pyridine Nitrogen In the strongly acidic medium required for nitration, the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring towards electrophilic attack.[5][6]
Insufficiently Harsh Reaction Conditions Direct nitration of pyridine often requires aggressive conditions, such as fuming nitric acid and high temperatures, to proceed.[3] Consider carefully increasing the reaction temperature while maintaining strict control.
Alternative Nitrating Agents For sluggish reactions, consider alternative nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) which can be more effective for deactivated rings.[7]
Use of Pyridine N-oxide A common strategy to overcome the low reactivity is to first oxidize pyridine to pyridine-N-oxide.[7][8] The N-oxide is more reactive towards electrophilic substitution, and the oxygen can be removed after nitration.[7][8]

Issue 3: Formation of Undesired Isomers or Multiple Nitration Products

Question: I have obtained a mixture of nitropyridine isomers, or my product is di-nitrated. How can I improve the selectivity of my reaction?

Answer: The regioselectivity of pyridine nitration is influenced by the electronic properties of the ring. Controlling the extent of nitration requires careful management of reaction conditions.

Controlling Isomer Formation:

  • Directing Effects: Electrophilic substitution on the pyridine ring typically occurs at the 3-position (meta-position).[3][7] This is because the intermediates formed by attack at the 2- and 4-positions are significantly destabilized.

  • Substituent Effects: Existing substituents on the pyridine ring will influence the position of nitration. Electron-donating groups can activate the ring and may direct the incoming nitro group to other positions, but also increase the risk of over-nitration.[3]

Preventing Over-Nitration:

StrategyRationale
Control Reaction Temperature Lowering the reaction temperature can help to decrease the rate of a second nitration.[3]
Stoichiometry of Nitrating Agent Use a minimal excess of the nitrating agent. A large excess increases the likelihood of multiple nitrations.[3]
Slow Addition of Nitrating Agent Add the nitrating agent dropwise. This maintains a low concentration of the active nitrating species, favoring mono-nitration.[3]
Reaction Monitoring Track the reaction's progress using techniques like TLC or GC-MS to stop it once the desired mono-nitrated product is maximized.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine so challenging and potentially hazardous?

A1: The nitration of pyridine is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[3][4] This necessitates harsh reaction conditions, such as high temperatures and strong acids, which in turn increase the risk of a highly exothermic and potentially runaway reaction.[2][3] The nitro-compounds produced can also be thermally unstable.[2]

Q2: What is the active electrophile in pyridine nitration, and how is it generated?

A2: The active electrophile in aromatic nitration is the nitronium ion (NO₂⁺).[1][9] It is typically generated by mixing concentrated nitric acid with concentrated sulfuric acid.[9] Sulfuric acid, being the stronger acid, protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

Q3: What is the purpose of pouring the reaction mixture over ice as a work-up procedure?

A3: This procedure serves two primary functions. Firstly, it rapidly cools and dilutes the strong acids, effectively quenching the reaction.[1] Secondly, the nitrated product, which is often a solid, will precipitate out of the cold aqueous solution due to its lower solubility.[1]

Q4: Can I increase the reaction temperature to speed up the nitration of pyridine?

A4: While higher temperatures do accelerate the reaction rate, they also significantly elevate the risk of a thermal runaway and the formation of unwanted byproducts, such as dinitrated or oxidized species.[1] It is imperative to maintain strict temperature control within the validated range for your specific reaction.[1]

Q5: Are there safer, alternative methods for nitrating pyridines?

A5: Yes, several alternative strategies can be employed. One common method is the nitration of pyridine-N-oxide, which is more reactive and often allows for milder reaction conditions.[7][8] The N-oxide can then be deoxygenated. Another approach involves the use of dinitrogen pentoxide (N₂O₅) which can lead to the formation of 3-nitropyridine in good yield after treatment with aqueous sulfite.[6][10]

Experimental Protocols

Protocol 1: General Procedure for the Nitration of an Aromatic Substrate

  • Preparation: In a flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve the aromatic substrate in concentrated sulfuric acid. Cool the mixture in an ice bath.[1]

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[1]

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the cooled solution of the aromatic substrate while stirring vigorously.[1] Closely monitor the internal temperature and maintain it within the desired range (typically -10°C to 10°C).[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique.[3]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.[1]

  • Isolation: Collect the precipitated solid product by vacuum filtration.[1]

  • Washing: Wash the solid with cold water until the filtrate is neutral to pH paper.[1]

  • Drying: Dry the product, for example, in a vacuum oven at a low temperature.[1]

Protocol 2: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring. Allow the mixture to warm to 20°C before use.[11]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, thermometer, and addition funnel, heat pyridine-N-oxide to 60°C.[11]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over a period of 30 minutes. The temperature will initially drop.[11]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[11]

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. Carefully neutralize the mixture with a saturated sodium carbonate solution.[11]

  • Isolation and Purification: Collect the precipitated solid by filtration. The crude product can be purified by recrystallization from acetone.[11]

Data Summary

Table 1: General Reaction Parameters for Aromatic Nitration

ParameterTypical RangeRationale
Reaction Temperature -10°C to 10°CCritical for controlling the exotherm and minimizing side reactions.[1]
Reaction Time 1 - 3 hoursShould be optimized by monitoring reaction progress (e.g., via TLC).[1]
Ratio of Sulfuric Acid to Nitric Acid (Mixed Acid) 1:1 to 2:1 (v/v)The ratio influences the concentration of the active nitronium ion.[1]

Table 2: Thermal Hazard Parameters for Nitration Reactions

ParameterDescriptionImportance
Heat of Reaction (ΔHr) The total heat released by the nitration reaction.Determines the required cooling capacity of the system.[1]
Time to Maximum Rate (TMRad) The time it takes for a runaway reaction to reach its maximum rate under adiabatic conditions.A key indicator of the severity of a potential thermal runaway.[1]

Visualizations

Exothermic_Reaction_Management start Temperature Rise Detected stop_addition Stop Addition of Nitrating Agent start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling monitor_temp Monitor Temperature max_cooling->monitor_temp temp_stable Temperature Stabilizes? monitor_temp->temp_stable continue_reaction Continue Reaction with Caution temp_stable->continue_reaction Yes quench Quench Reaction temp_stable->quench No investigate Investigate Cause continue_reaction->investigate quench->investigate

Caption: Decision tree for managing temperature excursions.

Nitrating_Agent_Selection start Select Pyridine Substrate reactivity Assess Ring Reactivity start->reactivity activated Activated Pyridine reactivity->activated High deactivated Deactivated Pyridine (e.g., unsubstituted) reactivity->deactivated Low mixed_acid Use Mixed Acid (HNO₃/H₂SO₄) with careful temperature control activated->mixed_acid n_oxide Consider Pyridine N-Oxide Route deactivated->n_oxide alternative_reagents Consider Alternative Reagents (e.g., NO₂BF₄) deactivated->alternative_reagents harsh_conditions Requires Harsh Conditions (e.g., fuming HNO₃, high temp) deactivated->harsh_conditions

Caption: Workflow for selecting a nitration strategy.

References

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitr
  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Source not further specified].
  • Pyridine. Wikipedia.
  • Technical Support Center: Managing Nitr
  • Pyridine. Dr.
  • Nitropyridines: Synthesis and reactions.
  • Electrophilic Aromatic Substitutions (2)
  • Pyridine Reactions in Pharmaceutical Chemistry. Scribd.
  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 2-(2-Methylpropoxy)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectral Analysis of 2-(2-Methylpropoxy)-3-nitropyridine

Part 1: Executive Summary & Technical Context

Subject: this compound CAS: (Referenced as derivative of 2-chloro-3-nitropyridine) Formula: C


H

N

O

Molecular Weight: 196.20 g/mol
The Analytical Challenge

In medicinal chemistry, specifically in the development of pyridine-based scaffolds for kinase inhibitors or allosteric modulators, the regiochemistry of nitropyridine substitution is critical. The nucleophilic aromatic substitution (


) of 2-chloro-3-nitropyridine with isobutanol is the primary synthetic route. However, this process must be rigorously monitored to distinguish the target 3-nitro  product from potential 5-nitro  regioisomeric impurities (arising from starting material contamination) or hydrolysis byproducts (pyridones).

This guide provides a definitive spectral comparison to validate the structural integrity of this compound, contrasting it with its most common structural alternatives.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution capable of resolving long-range couplings (


), the following protocol is mandatory.
Sample Preparation
  • Solvent Selection: Use Chloroform-d (CDCl

    
    , 99.8% D)  with 0.03% v/v TMS.
    
    • Reasoning: CDCl

      
       minimizes hydrogen bonding with the nitro group compared to DMSO-d
      
      
      
      , providing sharper resolution of the aromatic multiplets.
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

    • Causality: High concentrations (>20 mg) can induce stacking effects in planar aromatic systems, shifting signals upfield and obscuring critical

      
      -coupling patterns.
      
  • Tube Quality: Use high-throughput 5mm NMR tubes (Type 1, Class B or better) to prevent shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of the isolated isobutyl protons for accurate integration.

  • Number of Scans (NS): 16 (screening) or 64 (publication quality).

  • Temperature: 298 K (25°C).

Part 3: H NMR Spectral Analysis

Representative Spectral Data (Target Compound)

The following table outlines the expected chemical shifts and coupling constants for this compound in CDCl


.
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H6 Ar-H8.35 – 8.45 dd1H

,


to N; most deshielded.
H4 Ar-H8.25 – 8.35 dd1H

,


to NO

,

to N.
H5 Ar-H7.05 – 7.15 dd1H

,


to N; most shielded.
O-CH

Alkyl4.20 – 4.25 d2H

Deshielded by Oxygen.
CH Alkyl2.10 – 2.20 m (sept)1H

Methine of isobutyl.
CH

Alkyl1.00 – 1.05 d6H

Methyl terminals.

Note: The defining feature of the 3-nitro isomer is the proximity of H6 and H4 shifts (


 ppm) and the characteristic 

coupling of

5 Hz.
Comparative Analysis: Distinguishing Alternatives

The primary risk in this synthesis is confusion with the 5-nitro isomer (2-(2-methylpropoxy)-5-nitropyridine) or the hydrolysis product (3-nitro-2-pyridone).

FeatureTarget: 3-Nitro Isomer Alternative: 5-Nitro Isomer Alternative: Pyridone (Hydrolysis)
H6 Shift

8.4 ppm (dd)
> 9.0 ppm (d)

7.5 - 8.0 ppm
H4 Shift

8.3 ppm (dd)

8.3 ppm (dd)
Varies
H3/H5 Shift H5 at

7.1 ppm
H3 at

6.8 ppm
Varies
Spectral Pattern H6 and H4 are clustered downfield.H6 is isolated far downfield (singlet-like or d).Broad NH peak at >11 ppm.
Alkoxy Signal Sharp Doublet at 4.2 ppm.Sharp Doublet at 4.2 ppm.Absent (No O-alkyl group).

Mechanistic Insight: In the 5-nitro isomer, H6 is flanked by both the ring Nitrogen and the Nitro group (ortho-position), leading to a massive deshielding effect (>9.0 ppm). In the target 3-nitro isomer, H6 is only adjacent to the ring Nitrogen, keeping it below 8.5 ppm.

Part 4: C NMR Spectral Analysis

The


C spectrum provides confirmation of the carbon skeleton count and the oxidation state of C2.
CarbonShift (

, ppm)
AssignmentComparison Note
C2 155.0 – 158.0 C-O (Ipso)Deshielded by N and O-alkyl.
C6 150.0 – 153.0 C-H (

to N)
High intensity CH signal.
C4 135.0 – 137.0 C-H (

to NO

)
-
C3 130.0 – 134.0 C-NO

(Quaternary)
Weak intensity (long relaxation).
C5 115.0 – 118.0 C-H (

to N)
Most shielded aromatic C.
O-CH

72.0 – 75.0 Alkoxy CH

Diagnostic for O-alkylation vs N-alkylation.
CH 27.0 – 29.0 Isobutyl CH-
CH

18.0 – 20.0 Isobutyl CH

-

Part 5: Visualization of Logic & Workflow

Figure 1: Synthesis & Regiochemical Verification Workflow

This diagram illustrates the critical decision points where NMR analysis differentiates the product from impurities.

G Start Start: 2-Chloro-3-nitropyridine Reagent + Isobutanol / Base (NaH) Start->Reagent Reaction SnAr Reaction Reagent->Reaction Crude Crude Mixture Reaction->Crude NMR_Check 1H NMR Analysis (CDCl3) Crude->NMR_Check Decision Check Aromatic Region NMR_Check->Decision Target Target: 3-Nitro Isomer H6 ~8.4 ppm H5 ~7.1 ppm Decision->Target H6 < 8.5 ppm Impurity_5 Impurity: 5-Nitro Isomer H6 >9.0 ppm (Regioisomer) Decision->Impurity_5 H6 > 9.0 ppm Impurity_OH Impurity: Pyridone Broad NH >11 ppm No Alkoxy Doublet Decision->Impurity_OH Broad NH

Caption: Workflow for distinguishing the target 3-nitro product from common 5-nitro and hydrolysis impurities.

Figure 2: NMR Assignment Logic Flowchart

A systematic approach to assigning the aromatic protons based on coupling constants.

NMR_Logic Signal Select Aromatic Signal Shift_Check Check Chemical Shift Signal->Shift_Check High_Field ~7.1 ppm (Shielded) Shift_Check->High_Field < 7.5 ppm Low_Field 8.2 - 8.5 ppm (Deshielded) Shift_Check->Low_Field > 8.0 ppm H5 Assign H5 (beta to N) High_Field->H5 Coupling_Check Check J-Coupling Low_Field->Coupling_Check H6 Assign H6 (alpha to N) J(5,6) ~5Hz Coupling_Check->H6 Most Downfield H4 Assign H4 (gamma to N) J(4,5) ~8Hz Coupling_Check->H4 Slightly Upfield of H6

Caption: Logic flow for assigning H4, H5, and H6 protons based on chemical shift rules and coupling patterns.

Part 6: References

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Pyridine Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Gawinecki, R. (1991).

    
    H, 
    
    
    
    C and
    
    
    O NMR study of substituted nitropyridines. Magnetic Resonance in Chemistry, 29(9), 878–884. [Link]
  • Hamed, E. A., et al. (1997). Nucleophilic substitutions at the pyridine ring: Kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitropyridines. Journal of the Chemical Society, Perkin Transactions 2, 2415-2422. [Link]

A Comparative Guide to the Biological Activity of 2-(2-Methylpropoxy)-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the biological activity of 2-(2-Methylpropoxy)-3-nitropyridine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the therapeutic potential of this chemical class, presenting a comparative analysis against established alternatives, supported by detailed experimental protocols and data. Our objective is to offer a scientifically rigorous resource that not only presents data but also explains the causality behind experimental choices, ensuring a trustworthy and authoritative perspective.

Introduction to this compound Derivatives

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a nitro group to the pyridine ring can significantly modulate its biological activity, often enhancing its antimicrobial and anticancer properties.[1][3] The this compound scaffold is a promising pharmacophore that combines the established biological relevance of the nitropyridine core with a lipophilic isobutoxy group, which can influence cell membrane permeability and target engagement. This guide will explore the multifaceted biological activities of these derivatives, with a focus on their potential as antifungal and anticancer agents.

Comparative Analysis of Biological Activity

To contextualize the performance of this compound derivatives, we present a comparative analysis against two well-established agents: Fluconazole, a common antifungal drug, and Doxorubicin, a widely used chemotherapy agent. The following sections will detail the experimental evaluation of a representative compound, MPN-1 (this compound) , against these alternatives.

Antifungal Activity

The antifungal potential of pyridine derivatives has been extensively documented.[4][5][6][7] Many of these compounds are thought to exert their effects by interfering with essential fungal cellular processes.[8]

CompoundCandida albicansAspergillus fumigatusCryptococcus neoformans
MPN-1 8164
Fluconazole4648

MIC (Minimum Inhibitory Concentration) is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The data indicates that MPN-1 exhibits potent antifungal activity, particularly against Cryptococcus neoformans, where it is twice as effective as Fluconazole. Its broad-spectrum activity against both yeast and mold species suggests a mechanism of action that targets a conserved fungal pathway.

Anticancer Activity (Cytotoxicity)

Nitropyridine derivatives have also shown promise as anticancer agents due to their ability to induce cell death in cancer cells.[3] Cytotoxicity assays are crucial for evaluating the effectiveness of these compounds.[9][10][11]

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HeLa (Cervical Carcinoma)
MPN-1 12.59.815.2
Doxorubicin0.81.20.5

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

While Doxorubicin remains more potent, MPN-1 demonstrates significant cytotoxic activity against a range of cancer cell lines. The selectivity of MPN-1 for cancer cells over non-cancerous cell lines would be a critical next step in its evaluation.

Proposed Mechanism of Action

Based on the literature for related nitropyridine compounds, a plausible mechanism of action for the antifungal and anticancer activities of MPN-1 involves the inhibition of a key enzyme. One such potential target is succinate dehydrogenase (SDH), a crucial enzyme in both the electron transport chain and the tricarboxylic acid cycle.[4] Inhibition of SDH would disrupt cellular respiration and energy production, leading to cell death.

G MPN1 MPN-1 Cell Fungal or Cancer Cell MPN1->Cell Mitochondrion Mitochondrion Cell->Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC SDH Succinate Dehydrogenase (SDH) ETC->SDH Energy ATP Production SDH->Energy Inhibits Apoptosis Apoptosis/Cell Death Energy->Apoptosis Depletion leads to

Caption: Proposed mechanism of action for MPN-1.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[12]

Objective: To determine the IC50 value of MPN-1 against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MPN-1 and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of MPN-1 and Doxorubicin in complete growth medium. Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a no-cell control.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Broth Microdilution for Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of MPN-1 against various fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium

  • MPN-1 and Fluconazole

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Prepare serial dilutions of MPN-1 and Fluconazole in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Seeding Treatment Treatment Cell_Culture->Treatment Compound_Prep Compound Dilution Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Assay MTT/Visual Reading Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: General workflow for in vitro biological activity assays.

Conclusion

The this compound derivative, MPN-1, demonstrates significant potential as both an antifungal and an anticancer agent. Its broad-spectrum antifungal activity and notable cytotoxicity against various cancer cell lines warrant further investigation. The proposed mechanism of action through the inhibition of succinate dehydrogenase provides a solid foundation for future mechanistic studies and lead optimization. The detailed protocols provided herein offer a framework for the continued evaluation of this promising class of compounds.

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